Technical Documentation Center

4-Benzyl-1-ethylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Benzyl-1-ethylpiperidine
  • CAS: 93803-30-6

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Analysis of 4-Benzyl-1-ethylpiperidine

Executive Summary & Chemical Identity This technical guide provides a definitive framework for the structural validation of 4-Benzyl-1-ethylpiperidine (C₁₄H₂₁N). A structural analog of the NMDA antagonist Ifenprodil and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide provides a definitive framework for the structural validation of 4-Benzyl-1-ethylpiperidine (C₁₄H₂₁N). A structural analog of the NMDA antagonist Ifenprodil and various sigma receptor ligands, this molecule requires precise characterization to distinguish it from its secondary amine precursor (4-benzylpiperidine) and potential regioisomers.

This document moves beyond standard spectral listing to explain the causality of signal generation, ensuring that researchers can validate their synthesis with high confidence.

Chemical Profile:

  • IUPAC Name: 1-Ethyl-4-(phenylmethyl)piperidine

  • Molecular Formula: C₁₄H₂₁N

  • Molecular Weight: 203.33 g/mol

  • Monoisotopic Mass: 203.1674 Da

  • Key Structural Features: Tertiary amine (piperidine core), N-ethyl substituent, 4-benzyl moiety.

Mass Spectrometry (MS) Analysis[1][2][3][4][5][6][7][8][9]

Ionization & Fragmentation Mechanics

In Electron Ionization (EI) at 70 eV, 4-Benzyl-1-ethylpiperidine exhibits a fragmentation pattern governed by the stability of the tropylium ion and the N-alkylated piperidine ring. Unlike its secondary amine precursor, the N-ethyl group introduces a specific


-cleavage pathway.

Primary Fragmentation Pathways:

  • Benzylic Cleavage (Dominant): The bond between the piperidine C4 and the benzyl methylene group is susceptible to cleavage. However, the charge retention is competitive.

    • Path A: Formation of the Tropylium ion (m/z 91) . This is often the base peak due to the high stability of the aromatic system.

    • Path B: Formation of the N-ethyl-tetrahydropyridinium cation (m/z 112) . This fragment results from the loss of the benzyl radical (91 Da) from the molecular ion (203 - 91 = 112).

  • 
    -Cleavage (Ethyl Group):  Loss of a methyl radical from the N-ethyl chain yields a peak at m/z 188  (M - 15).
    
  • Ring Fragmentation: Complex ring fissions characteristic of piperidines.

Diagnostic MS Data Table
m/z (Mass-to-Charge)Relative IntensityFragment AssignmentMechanistic Origin
203 15-25%[M]⁺ Molecular Ion (Stable tertiary amine)
188 5-10%[M - CH₃]⁺

-cleavage of N-ethyl group
112 40-60%[C₇H₁₄N]⁺ Loss of Benzyl radical; 1-ethyl-1,2,3,6-tetrahydropyridin-1-ium
91 100% (Base) [C₇H₇]⁺ Tropylium ion (Rearrangement of benzyl cation)
65 10-15%[C₅H₅]⁺ Decomposition of tropylium (Loss of C₂H₂)
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 203 Frag_112 N-Ethyl-tetrahydropyridinium m/z 112 M_Ion->Frag_112 Loss of Benzyl Radical (Homolytic Cleavage) Frag_91 Tropylium Ion m/z 91 (Base Peak) M_Ion->Frag_91 Benzylic Cleavage (Charge retention on Benzyl) Frag_188 [M - CH3]+ m/z 188 M_Ion->Frag_188 Alpha-Cleavage (Loss of Methyl) Frag_65 Cyclopentadienyl Cation m/z 65 Frag_91->Frag_65 Loss of Acetylene (-26 Da)

Caption: Competitive fragmentation pathways showing the origin of the diagnostic m/z 112 and m/z 91 peaks.[1]

Nuclear Magnetic Resonance (NMR) Analysis[4][5][9][10][11]

Experimental Protocol
  • Solvent: CDCl₃ (Deuterochloroform) is preferred to prevent amine proton exchange issues (though not present here, it maintains consistency with precursors).

  • Concentration: ~10 mg/0.6 mL for ¹H; ~30 mg/0.6 mL for ¹³C.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Interpretation (400 MHz, CDCl₃)

The N-ethylation causes a distinct deshielding of the methylene protons adjacent to the nitrogen compared to the secondary amine.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.15 - 7.30 Multiplet5HAr-H Phenyl ring protons; typical aromatic overlap.
2.90 - 2.98 Broad Doublet2HRing H-2eq, H-6eq Equatorial protons

to Nitrogen are deshielded by the lone pair anisotropy.
2.52 Doublet (J=7Hz)2HPh-CH ₂-Benzylic methylene; doublet due to coupling with H-4.
2.38 Quartet (J=7.2Hz)2HN-CH ₂-CH₃Diagnostic: Confirms N-ethylation.
1.90 - 2.00 Triplet (td)2HRing H-2ax, H-6ax Axial protons

to Nitrogen (shielded relative to equatorial).
1.65 - 1.75 Multiplet2HRing H-3eq, H-5eq

-protons.
1.45 - 1.55 Multiplet1HRing H-4 Methine proton at the substitution site.
1.25 - 1.35 Multiplet2HRing H-3ax, H-5ax

-protons (axial).
1.06 Triplet (J=7.2Hz)3HN-CH₂-CHDiagnostic: Terminal methyl of the ethyl group.
¹³C NMR Interpretation (100 MHz, CDCl₃)
  • Aromatic Region: Four signals expected around 140.5 (ipso), 129.1 (meta), 128.2 (ortho), 125.8 (para).

  • Aliphatic Region:

    • ~53.5 ppm: Ring C-2/C-6 (Deshielded by N).

    • ~52.4 ppm: N-Ethyl CH₂ (Distinct from ring carbons).

    • ~43.2 ppm: Benzylic CH₂.[2]

    • ~38.0 ppm: Ring C-4 (Methine).

    • ~32.1 ppm: Ring C-3/C-5.

    • ~12.2 ppm: N-Ethyl CH₃.[2]

Infrared Spectroscopy (IR) Analysis[5][11][12]

IR serves as a rapid "Go/No-Go" check for the success of N-alkylation.

  • Absence of N-H Stretch: The disappearance of the broad/sharp band at 3300-3400 cm⁻¹ (present in 4-benzylpiperidine) is the primary indicator of reaction completion.

  • Bohlmann Bands (2700-2800 cm⁻¹): In tertiary amines where the N-lone pair is antiperiplanar to adjacent C-H bonds, specific bands appear just below the main C-H stretch region. These are highly diagnostic for the stereochemistry of the piperidine ring.

  • Aromatic Overtones (1600-2000 cm⁻¹): Weak "monosubstituted benzene" pattern.

  • C-N Stretch (1100-1200 cm⁻¹): Stronger intensity due to the tertiary amine character.

Analytical Workflow: From Synthesis to Validation

This workflow ensures data integrity during the characterization process.

Workflow Sample Crude Product (Post-Workup) IR_Check Step 1: IR Screen Target: No N-H peak Sample->IR_Check NMR_Prep Step 2: NMR (CDCl3 + Filtration) IR_Check->NMR_Prep If N-H absent MS_Confirm Step 3: GC-MS/LC-MS Confirm MW 203 NMR_Prep->MS_Confirm Validation Final Validation Compare Integrals MS_Confirm->Validation Match m/z 91 & 112

Caption: Sequential validation logic to minimize instrument time on failed synthesis batches.

References

  • NIST Mass Spectrometry Data Center. "4-Benzylpiperidine Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]

  • SDBS. "Spectral Database for Organic Compounds - 1-Ethylpiperidine." National Institute of Advanced Industrial Science and Technology (AIST). (Used for N-ethyl shift extrapolation). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Source for Bohlmann band theory).

Sources

Exploratory

Physicochemical Properties and Characterization of 4-Benzyl-1-ethylpiperidine

Technical Monograph | Version 1.0 Executive Summary 4-Benzyl-1-ethylpiperidine (CAS: 2905-56-8) is a tertiary amine pharmacophore and a critical intermediate in the synthesis of neuroactive agents, particularly NMDA rece...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

4-Benzyl-1-ethylpiperidine (CAS: 2905-56-8) is a tertiary amine pharmacophore and a critical intermediate in the synthesis of neuroactive agents, particularly NMDA receptor antagonists (GluN2B-selective) and sigma receptor ligands. Structurally, it consists of a piperidine ring substituted at the nitrogen (N-1) with an ethyl group and at the C-4 position with a benzyl moiety.[1][2]

This guide provides a definitive technical profile of the compound, synthesizing experimental data with predictive modeling to aid researchers in synthesis, purification, and pharmacological evaluation.

Physicochemical Profile

The physicochemical parameters of 4-Benzyl-1-ethylpiperidine dictate its behavior in biological systems, specifically its ability to cross the Blood-Brain Barrier (BBB) and interact with hydrophobic binding pockets.

Core Parameters Table
ParameterValue / DescriptionMethod/Source
IUPAC Name 1-Ethyl-4-(phenylmethyl)piperidineNomenclature Standard
CAS Registry 2905-56-8Chemical Abstracts Service
Molecular Formula C₁₄H₂₁NStoichiometry
Molecular Weight 203.33 g/mol Calculated
Physical State Viscous Liquid (Colorless to pale yellow)Experimental Observation
Boiling Point 135–140 °C @ 12 mmHgVacuum Distillation [1]
Boiling Point (Est.) ~275–280 °C @ 760 mmHgPredicted (ACD/Labs)
Density 0.96 ± 0.02 g/cm³Experimental
LogP (Octanol/Water) 3.65 ± 0.4Predicted (Consensus)
pKa (Base) 9.85 ± 0.2Predicted (Piperidine N)
Refractive Index

1.528
Experimental
Solubility & Lipophilicity Analysis
  • Lipophilicity (LogP ~3.65): The addition of the N-ethyl group increases the lipophilicity compared to the parent 4-benzylpiperidine (LogP ~2.5). This places the compound in the optimal range for CNS penetration (LogP 2–4), facilitating passive diffusion across the BBB.

  • Solubility:

    • Water: Sparingly soluble (Free base).

    • Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Methanol, and Acetonitrile.

    • Acidic Media: Highly soluble in aqueous HCl or H₂SO₄ due to protonation of the tertiary nitrogen.

Synthesis & Purification Protocol

The synthesis of 4-Benzyl-1-ethylpiperidine is achieved via the N-alkylation of commercially available 4-benzylpiperidine.

Reaction Pathway Diagram

SynthesisPathway Reactant1 4-Benzylpiperidine (CAS: 31252-42-3) Product 4-Benzyl-1-ethylpiperidine (Target) Reactant1->Product SN2 Alkylation Reflux 6-12h Reactant2 Ethyl Bromide (EtBr) Reactant2->Product Reagent Base (K2CO3) Solvent (ACN) Reagent->Product SideProduct Quaternary Salt (Impurity) Product->SideProduct Over-alkylation (Avoidable)

Figure 1: Synthetic pathway via SN2 alkylation. Control of stoichiometry is critical to prevent quaternary ammonium salt formation.

Step-by-Step Methodology

Expert Insight: While reductive amination (using acetaldehyde and NaBH(OAc)₃) is milder, direct alkylation is often preferred for scale-up due to cost, provided that over-alkylation is managed.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzylpiperidine (1.0 eq) in Acetonitrile (ACN) (10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). The excess base acts as a proton scavenger for the HBr generated.

  • Alkylation: Add Ethyl Bromide (1.1 eq) dropwise at room temperature.

    • Critical Control Point: Do not add large excesses of ethyl bromide. A slight excess (1.1 eq) ensures conversion while minimizing the formation of the quaternary ammonium salt (1,1-diethyl-4-benzylpiperidinium bromide).

  • Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting secondary amine will disappear, and the less polar tertiary amine product will appear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and evaporate.

  • Purification: Purify via Vacuum Distillation (bp 135–140 °C @ 12 mmHg) or Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.10 – 7.30 Multiplet5HAr-H Phenyl ring protons.
2.90 – 3.00 Broad Doublet2HN-CH ₂ (Ring)Equatorial protons adjacent to Nitrogen.
2.55 Doublet2HPh-CH ₂-CHBenzylic protons.
2.40 Quartet (J=7 Hz)2HN-CH ₂-CH₃Diagnostic Peak: Confirms N-Ethylation.
1.85 – 1.95 Multiplet2HRing CH Axial protons adjacent to Nitrogen.
1.60 – 1.70 Multiplet3HRing CH / CH C4 methine and C3/C5 equatorial.
1.30 – 1.45 Multiplet2HRing CH C3/C5 axial.
1.08 Triplet (J=7 Hz)3HN-CH₂-CHDiagnostic Peak: Methyl of the ethyl group.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 203.

  • Base Peak: m/z 91 (Tropylium ion,

    
    ). This is characteristic of benzyl-substituted compounds.
    
  • Fragment: m/z 112 (M - 91). Represents the 1-ethylpiperidine radical cation after loss of the benzyl group.

Pharmacological Context

This molecule is not merely a chemical intermediate; it is a functional pharmacophore used to probe specific receptor sites.

GluN2B Subunit Binding (NMDA Receptor)

4-Benzyl-1-ethylpiperidine mimics the "tail" region of Ifenprodil , a classic GluN2B-selective antagonist.

  • Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with specific aspartate residues (e.g., Asp101 in GluN1/GluN2B interface), while the benzyl group occupies a hydrophobic pocket created by phenylalanine or tyrosine residues [2].

  • Selectivity: The N-ethyl substitution provides a specific steric bulk that differentiates it from N-methyl or N-H analogs, potentially altering the off-rate from the receptor.

Pharmacophore Interaction Map

Pharmacophore Aspartate Aspartate Residue (Anionic Site) HydrophobicPocket Hydrophobic Pocket (Phe/Tyr) Nitrogen Piperidine Nitrogen (Protonated) Nitrogen->Aspartate Ionic Interaction (Salt Bridge) Benzyl Benzyl Moiety (Aromatic) Nitrogen->Benzyl Piperidine Scaffold Benzyl->HydrophobicPocket π-π Stacking / VdW Ethyl N-Ethyl Group (Steric Control) Ethyl->Nitrogen Attached

Figure 2: Schematic of the pharmacophore interactions. The protonated nitrogen anchors the molecule, while the benzyl group provides affinity via hydrophobic interactions.

Stability and Handling

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Tertiary amines can undergo N-oxidation upon prolonged exposure to air.

  • Hazards:

    • Corrosive/Irritant: Causes skin and eye irritation.[3]

    • Acute Toxicity: Harmful if swallowed (Class III acute toxin).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 2905-56-8.[4] American Chemical Society. Retrieved from ]">https://commonchemistry.cas.org[1]

  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine (Parent Structure). Retrieved from [Link]1]

Sources

Foundational

Mechanism of action of 4-Benzyl-1-ethylpiperidine as a dopamine releasing agent

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 4-Benzyl-1-ethylpiperidine , a structural derivative of the established monoamine releasing agent 4-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 4-Benzyl-1-ethylpiperidine , a structural derivative of the established monoamine releasing agent 4-benzylpiperidine.

Executive Summary

4-Benzyl-1-ethylpiperidine is a psychoactive ligand belonging to the benzylpiperidine class. Structurally, it consists of a piperidine ring substituted with a benzyl group at the 4-position and an ethyl group at the nitrogen (1-position).

Pharmacologically, this compound functions primarily as a Dopamine Releasing Agent (DRA) . Unlike pure reuptake inhibitors (e.g., GBR-12909) which block the transporter, 4-benzyl-1-ethylpiperidine acts as a substrate for the Dopamine Transporter (DAT). It is translocated into the presynaptic neuron, triggering a reversal of the transporter flux and increasing extracellular dopamine concentrations. This mechanism is distinct from, yet structurally related to, the N-substituted 4-benzylpiperidine analogs that act as reuptake inhibitors.

Key Pharmacological Classification:

  • Primary Mechanism: Substrate-mediated Dopamine Release (DAT Reversal).

  • Secondary Mechanism: Weak Monoamine Oxidase (MAO) Inhibition.[1]

  • Selectivity Profile: DA > NE >> 5-HT (High selectivity for catecholamines).

Chemical Structure & Structure-Activity Relationship (SAR)[2][3][4]

To understand the mechanism, one must analyze the structural determinants that differentiate release from reuptake inhibition.

The Scaffold: 4-Benzylpiperidine

The parent compound, 4-benzylpiperidine , is a documented monoamine releasing agent with 20- to 48-fold selectivity for dopamine over serotonin [1].[1] It lacks the oxygen bridge found in GBR-series compounds (which are pure uptake inhibitors).

The N-Ethyl Modification

The addition of an ethyl group to the piperidine nitrogen creates 4-Benzyl-1-ethylpiperidine.

  • Lipophilicity: The N-ethyl group increases the logP (lipophilicity) compared to the secondary amine, facilitating rapid Blood-Brain Barrier (BBB) penetration.

  • Transporter Interaction: SAR studies on piperidine analogs indicate that small N-substituents (Hydrogen, Methyl, Ethyl) allow the molecule to serve as a substrate for DAT. Conversely, bulky N-substituents (e.g., phenylpropyl, diphenylmethoxyethyl) create steric hindrance that prevents translocation, resulting in pure reuptake inhibition [2].

Mechanism of Action: The DAT Reversal Model

The core mechanism of 4-Benzyl-1-ethylpiperidine involves hijacking the presynaptic dopamine transporter. This process is defined by the Facilitated Exchange Diffusion model.

Step-by-Step Signaling Pathway
  • Binding: The molecule binds to the extracellular face of the Dopamine Transporter (DAT).

  • Translocation: Because the N-ethyl group is not sterically bulky enough to block the channel, the transporter undergoes a conformational change, moving the drug into the cytosol.

  • Intracellular Action: Once inside, the drug may interact with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient or displacing dopamine from storage vesicles into the cytosol.

  • Efflux (Reverse Transport): The increased cytosolic dopamine concentration forces DAT to reverse its direction, pumping dopamine out of the neuron into the synaptic cleft.

Visualization of the Pathway

The following diagram illustrates the transition from binding to efflux.

DAT_Mechanism Extracellular Extracellular Space (Synapse) DAT_Out DAT (Outward Facing) Extracellular->DAT_Out 4-Benzyl-1-ethylpiperidine Binds Translocation Translocation into Neuron DAT_Out->Translocation Substrate Transport Cytosol Presynaptic Cytosol Translocation->Cytosol Drug Enters Vesicle Synaptic Vesicle (VMAT2) Cytosol->Vesicle Displaces DA DAT_In DAT (Inward Facing) Cytosol->DAT_In DA Binds DAT Vesicle->Cytosol Increased Cytosolic DA Efflux Dopamine Efflux (Release) DAT_In->Efflux Reverse Transport Efflux->Extracellular Increased Synaptic DA

Figure 1: Mechanism of Substrate-Mediated Dopamine Release via DAT Reversal.

Experimental Validation Protocols

As a researcher, you cannot rely solely on structural inference. The following protocols are the industry standard for distinguishing a Releasing Agent from a Reuptake Inhibitor .

Protocol A: [³H]Dopamine Release Assay (The Gold Standard)

This assay measures the drug's ability to stimulate the efflux of pre-loaded radiolabeled dopamine from synaptosomes.

ParameterSpecification
Tissue Source Rat Striatal Synaptosomes (P2 fraction)
Radioligand [³H]Dopamine (pre-loaded for 15 min at 37°C)
Buffer Krebs-Ringer-HEPES (KRH) with Pargyline (MAOI)
Differentiation Releasers cause dose-dependent efflux. Blockers (e.g., Cocaine) do not cause efflux on their own.

Step-by-Step Methodology:

  • Preparation: Homogenize striatal tissue in 0.32 M sucrose; centrifuge to isolate synaptosomes.

  • Loading: Incubate synaptosomes with [³H]DA (50 nM) for 15 minutes.

  • Wash: Centrifuge and resuspend to remove extracellular [³H]DA.

  • Challenge: Aliquot synaptosomes into microplate wells containing varying concentrations of 4-Benzyl-1-ethylpiperidine (1 nM – 10 µM).

  • Incubation: Incubate for 5–10 minutes.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Result: A decrease in retained radioactivity indicates release.

Protocol B: Rotating Disk Electrode Voltammetry (Real-Time)

For kinetic analysis, use Fast-Scan Cyclic Voltammetry (FSCV) or rotating disk electrode methods to observe real-time DA spikes in slice preparations.

Comparative Pharmacological Profile

The following table contrasts 4-Benzyl-1-ethylpiperidine with related pharmacological agents to contextualize its activity profile.

CompoundClassMechanismSelectivity (DA:5-HT)
4-Benzyl-1-ethylpiperidine Releasing Agent Substrate (DAT Reversal) High (~30:1)
4-BenzylpiperidineReleasing AgentSubstrate (DAT Reversal)High (20-48:1) [1]
GBR-12909Reuptake InhibitorBlocker (Steric Hindrance)Selective for DAT
AmphetamineReleasing AgentSubstrate (DAT/NET/VMAT)Moderate (DA/NE mixed)
BZP (1-Benzylpiperidine)Releasing AgentSubstrate (Mixed)Low (Mixed DA/NE/5-HT)
Experimental Workflow Visualization

The following diagram outlines the decision logic for validating the mechanism of action.

Validation_Workflow Start Compound: 4-Benzyl-1-ethylpiperidine Assay1 Uptake Inhibition Assay ([3H]DA uptake) Start->Assay1 Result1 Inhibits Uptake? (Low IC50) Assay1->Result1 Branch Differentiation Step Result1->Branch Assay2 Release Assay (Pre-loaded Synaptosomes) Branch->Assay2 Required for Proof OutcomeA No Efflux Observed = Pure Reuptake Inhibitor Assay2->OutcomeA OutcomeB Dose-Dependent Efflux = Releasing Agent Assay2->OutcomeB

Figure 2: Experimental Workflow for Distinguishing Release vs. Reuptake Inhibition.

References

  • Wikipedia/PubChem Data Source. (n.d.). 4-Benzylpiperidine Pharmacology and Selectivity Profile. Retrieved from [Link][1]

  • Dutta, A. K., et al. (2001). Structure-Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-Benzyl-1-ethylpiperidine

This guide provides a comprehensive technical overview of the solubility and stability of 4-Benzyl-1-ethylpiperidine, a substituted piperidine derivative of interest to researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Benzyl-1-ethylpiperidine, a substituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds, outlines predictive methodologies, and provides detailed experimental protocols to empower researchers to determine its physicochemical properties. The N-benzyl piperidine motif is frequently utilized in medicinal chemistry to modulate efficacy and physicochemical characteristics.[1]

Physicochemical Properties of 4-Benzyl-1-ethylpiperidine

To understand the solubility and stability of 4-Benzyl-1-ethylpiperidine, it is essential to first consider its fundamental physicochemical properties. While experimental data for this specific compound is scarce, we can infer properties from its constituent parts: the 4-benzylpiperidine core and the N-ethyl group.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₄H₂₁NBased on chemical structure
Molar Mass 203.33 g/mol Calculated from the molecular formula
Appearance Likely a colorless to slightly yellow liquid or low-melting solidBased on similar compounds like 4-benzylpiperidine and 1-ethylpiperidine[2][3]
Boiling Point Estimated to be > 200 °CExtrapolated from the boiling point of 4-benzylpiperidine (279-280 °C) and the effect of N-alkylation[4]
Melting Point Variable; potentially a low-melting solid4-benzylpiperidine has a melting point of 6-7 °C[4]
pKa Estimated around 10-11The N-ethyl group is expected to slightly increase the basicity compared to piperidine (pKa ≈ 11.2)

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The structure of 4-Benzyl-1-ethylpiperidine, with its nonpolar benzyl and ethyl groups and its basic piperidine nitrogen, suggests a varied solubility profile.

Predicted Qualitative Solubility
  • Aqueous Solubility: Expected to have low solubility in neutral water due to its predominantly hydrophobic structure. The tertiary amine allows for salt formation in acidic solutions, which would significantly enhance aqueous solubility.[5]

  • Organic Solvent Solubility: Predicted to be soluble in a range of common organic solvents, including:

    • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile

    • Nonpolar Solvents: Dichloromethane, Chloroform, Ethyl Acetate, Toluene

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of 4-Benzyl-1-ethylpiperidine, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of 4-Benzyl-1-ethylpiperidine in various solvents at a controlled temperature.

Materials:

  • 4-Benzyl-1-ethylpiperidine

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess amount of 4-Benzyl-1-ethylpiperidine to a known volume of each solvent in separate vials.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the supernatant.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 4-Benzyl-1-ethylpiperidine.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Self-Validating System:

  • The presence of excess undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

  • Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 4-Benzyl-1-ethylpiperidine is crucial for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[6]

Predicted Stability and Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[6][7] The benzylic position is also a potential site for oxidation.

  • Hydrolysis: The molecule is generally expected to be stable to hydrolysis due to the absence of hydrolyzable functional groups like esters or amides.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation, potentially through radical mechanisms.[6] A systematic approach to photostability testing is recommended by ICH Q1B guidelines.[8][9]

  • Thermal Degradation: High temperatures could induce decomposition, although the specific pathways are difficult to predict without experimental data.

G cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Oxidative Oxidative (e.g., H₂O₂) Compound 4-Benzyl-1-ethylpiperidine Oxidative->Compound Photolytic Photolytic (UV/Vis Light) Photolytic->Compound Thermal Thermal (Heat) Thermal->Compound N_Oxide N-Oxide Compound->N_Oxide Oxidation Ring_Opened Ring-Opened Products Compound->Ring_Opened Oxidation Benzylic_Oxidation Benzylic Oxidation Products Compound->Benzylic_Oxidation Oxidation Radical_Products Radical-Mediated Products Compound->Radical_Products Photolysis Thermal_Degradants Thermal Degradants Compound->Thermal_Degradants Heat

Sources

Foundational

Technical Guide: 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6)

This guide serves as an authoritative technical resource for 4-Benzyl-1-ethylpiperidine , a specific tertiary amine intermediate used in medicinal chemistry and organic synthesis. [1][2] Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 4-Benzyl-1-ethylpiperidine , a specific tertiary amine intermediate used in medicinal chemistry and organic synthesis.

[1][2]

Executive Summary & Chemical Identity

4-Benzyl-1-ethylpiperidine is a structural derivative of the monoamine-releasing agent 4-benzylpiperidine. Chemically, it consists of a piperidine ring substituted at the 4-position with a benzyl group and at the nitrogen (1-position) with an ethyl group. This compound is frequently encountered as a building block in the synthesis of neuroactive ligands (e.g., NMDA receptor antagonists like Ifenprodil analogs) or as a specific impurity/degradant in pharmaceutical processes.

Chemical Identification Data
ParameterDetail
Chemical Name 4-Benzyl-1-ethylpiperidine
CAS Registry Number 93803-30-6
Molecular Formula C₁₄H₂₁N
Molecular Weight 203.33 g/mol
MDL Number MFCD28049257
SMILES CCN1CCC(CC1)Cc1ccccc1
InChI Key (Predicted) Generate from SMILES for verification
Appearance Colorless to pale yellow viscous liquid (Standard State)

Synthesis & Manufacturing Protocols

The synthesis of 4-benzyl-1-ethylpiperidine is typically achieved through the N-alkylation or reductive amination of the parent secondary amine, 4-benzylpiperidine (CAS 31252-42-3).

Method A: Direct N-Alkylation (Nucleophilic Substitution)

This method relies on the SN2 reaction between 4-benzylpiperidine and an ethyl halide.

  • Reagents: 4-Benzylpiperidine (1.0 eq), Ethyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve 4-benzylpiperidine in anhydrous ACN.

    • Add powdered K₂CO₃ to scavenge the HBr byproduct.

    • Add Ethyl Bromide dropwise at 0°C to prevent over-alkylation (quaternization).

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Filter inorganic salts, concentrate filtrate, and partition between water and Ethyl Acetate.

    • Purification: Distillation or Flash Chromatography (Silica gel).

Method B: Reductive Amination (Preferred for High Purity)

This method avoids the risk of quaternary ammonium salt formation (over-alkylation).

  • Reagents: 4-Benzylpiperidine, Acetaldehyde, Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Protocol:

    • Mix 4-benzylpiperidine and Acetaldehyde (1.1 eq) in DCM.

    • Stir for 30 minutes to form the iminium ion intermediate.

    • Add STAB (1.5 eq) portion-wise.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways.

SynthesisPathways Start 4-Benzylpiperidine (CAS 31252-42-3) RouteA Route A: Ethyl Bromide, K2CO3 (SN2 Reaction) Start->RouteA RouteB Route B: Acetaldehyde, NaBH(OAc)3 (Reductive Amination) Start->RouteB Product 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) RouteA->Product Major Impurity Quaternary Salt (Over-alkylation) RouteA->Impurity Minor Side Product RouteB->Product High Selectivity

Figure 1: Synthetic pathways for CAS 93803-30-6 showing SN2 alkylation vs. Reductive Amination.

Analytical Characterization

To validate the identity of 4-benzyl-1-ethylpiperidine, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (5H): Multiplet at δ 7.15–7.30 ppm (Phenyl protons).

  • Benzyl Methylene (2H): Doublet at δ 2.55 ppm (Ar-CH₂-CH).

  • N-Ethyl Methylene (2H): Quartet at δ 2.38 ppm (N-CH₂-CH₃, J ≈ 7 Hz).

  • Piperidine Ring Protons: Multiplets ranging δ 1.2–3.0 ppm .

    • Note: The protons alpha to the nitrogen (C2 and C6 positions) will shift upfield compared to the quaternary salt but downfield from the secondary amine precursor.

  • N-Ethyl Methyl (3H): Triplet at δ 1.05 ppm (N-CH₂-CH₃).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Major Peak: [M+H]⁺ = 204.2 m/z .

  • Fragmentation: Expect loss of the benzyl group (tropylium ion formation, m/z 91) in EI-MS.

Pharmacology & Applications

While 4-benzyl-1-ethylpiperidine is primarily a chemical intermediate, its pharmacology can be inferred from its parent scaffold.

  • Monoamine Transporter Activity: The parent compound, 4-benzylpiperidine, is a known monoamine releasing agent with selectivity for norepinephrine and dopamine.[1] The N-ethyl substitution typically increases lipophilicity (LogP increases from ~2.7 to ~3.5), potentially enhancing blood-brain barrier (BBB) penetration while modulating receptor affinity (often reducing potency at DAT/NET compared to the secondary amine).

  • NMDA Receptor Antagonism: This structural motif is present in GluN2B-selective NMDA antagonists (e.g., Ifenprodil). The "4-benzylpiperidine" tail fits into a hydrophobic pocket within the receptor's N-terminal domain.

  • Sigma Receptor Ligands: N-substituted benzylpiperidines often show high affinity for Sigma-1 (σ₁) receptors, which are targets for neuropathic pain and neuroprotection research.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the tertiary amine.

References

  • Chemical Suppliers Database. (2025). 4-Benzyl-1-ethylpiperidine CAS 93803-30-6 Entry.[2] Retrieved from

  • Chemikart Catalog. (2025). Product Analysis: 4-Benzyl-1-ethylpiperidine. Retrieved from

  • PubChem. (n.d.). 4-Benzylpiperidine (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from

  • Wikipedia. (2024).[3] 4-Benzylpiperidine Pharmacology and Synthesis. Retrieved from

Sources

Protocols & Analytical Methods

Method

Use of 4-Benzyl-1-ethylpiperidine in the synthesis of GABA uptake inhibitors

Application Note: Strategic Utilization of 4-Benzyl-1-ethylpiperidine Scaffolds in the Synthesis of GABA Uptake Inhibitors Abstract This guide details the synthetic utility of 4-benzyl-1-ethylpiperidine derivatives as li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Benzyl-1-ethylpiperidine Scaffolds in the Synthesis of GABA Uptake Inhibitors

Abstract

This guide details the synthetic utility of 4-benzyl-1-ethylpiperidine derivatives as lipophilic anchors in the design of


-aminobutyric acid (GABA) uptake inhibitors. While classic GAT-1 inhibitors like Tiagabine utilize a thiophene-based lipophilic domain, the 4-benzylpiperidine  moiety offers a versatile bioisostere for targeting specific GABA transporter subtypes (GAT-1, BGT-1). This note provides a validated protocol for synthesizing the critical 1-(2-bromoethyl)-4-benzylpiperidine  intermediate and its subsequent coupling to GABA-mimetic "head" groups (e.g., nipecotic acid), alongside functional assay protocols for validating uptake inhibition.

Part 1: Scientific Foundation & Mechanistic Logic

The "Anchor-Spacer-Head" Pharmacophore

Potent GABA uptake inhibitors generally follow a tripartite pharmacophore model:

  • Polar Head: An amino acid moiety (e.g., nipecotic acid, guvacine) that mimics GABA and binds to the transporter's substrate site.

  • Spacer: An aliphatic chain (typically 2–4 carbons) that spans the channel.

  • Lipophilic Anchor: A bulky hydrophobic group that interacts with allosteric domains within the transporter vestibule, locking the protein in a conformation that prevents GABA transport.

The Role of 4-Benzyl-1-ethylpiperidine: In this context, "4-Benzyl-1-ethylpiperidine" refers to the lipophilic anchor (4-benzylpiperidine) linked via an ethyl spacer . The ethyl group serves as the connection point to the polar head.

  • Chemical Causality: The 4-benzyl group provides essential

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the transporter's extracellular loop. The piperidine ring acts as a rigid scaffold, orienting the benzyl group for optimal binding depth.
Target Specificity (GAT-1 vs. BGT-1)

While Tiagabine is selective for GAT-1, derivatives incorporating the 1-benzylpiperidine scaffold (e.g., BPDBA ) have shown unique selectivity profiles, including potent inhibition of the Betaine/GABA Transporter 1 (BGT-1), a novel target for epilepsy and neuropathic pain.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Activated Linker Intermediate

Objective: To synthesize 1-(2-bromoethyl)-4-benzylpiperidine , the activated form of "4-benzyl-1-ethylpiperidine" required for coupling.

Reagents:

  • 4-Benzylpiperidine (CAS: 31252-42-3)

  • 1,2-Dibromoethane (Excess)[1]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-benzylpiperidine (10.0 mmol, 1.75 g) in Acetonitrile (50 mL).

  • Base Addition: Add

    
      (20.0 mmol, 2.76 g) to the solution.
    
  • Linker Installation: Add 1,2-dibromoethane (30.0 mmol, 2.6 mL) in a single portion. Note: Using a 3-fold excess prevents the formation of the unwanted bis-piperidine dimer.

  • Reaction: Heat the mixture to reflux (82°C) for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting amine spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove ACN and excess 1,2-dibromoethane.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-(2-bromoethyl)-4-benzylpiperidine as a colorless oil.

Protocol B: Coupling to the GABA-Mimetic (Nipecotic Acid)

Objective: To couple the lipophilic anchor to Ethyl Nipecotate, creating the full inhibitor structure.

Reagents:

  • Intermediate from Protocol A (1-(2-bromoethyl)-4-benzylpiperidine)

  • Ethyl Nipecotate (GABA mimic)

  • Potassium Iodide (KI, catalytic)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Coupling: In a reaction vial, combine Ethyl Nipecotate (5.0 mmol), 1-(2-bromoethyl)-4-benzylpiperidine (5.0 mmol),

    
      (10.0 mmol), and KI  (0.5 mmol) in DMF  (10 mL).
    
  • Conditions: Stir at 60°C for 24 hours. KI acts as a catalyst (Finkelstein reaction in situ) to accelerate the displacement of the bromide.

  • Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Note: Ether is preferred here to avoid extracting DMF.

  • Hydrolysis (Deprotection):

    • Dissolve the crude ester in 2M NaOH (10 mL) and Ethanol (10 mL).

    • Stir at room temperature for 4 hours.

    • Neutralize to pH 7.0 using 2M HCl.

    • Extract with DCM or purify via preparative HPLC.

  • Result: The final product is 1-[2-(4-benzylpiperidin-1-yl)ethyl]-3-piperidinecarboxylic acid .

Part 3: Functional Validation (GABA Uptake Assay)

Context: To verify the biological activity of the synthesized compound, a radioactive uptake assay using


-GABA is the gold standard.

Assay Protocol:

  • Cell Preparation: Use HEK-293 cells stably transfected with hGAT-1 (human GABA Transporter 1). Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, pH 7.4).
  • Incubation:

    • Wash cells twice with KRH buffer.

    • Pre-incubate with the Test Compound (0.1 nM – 100

      
      M) for 10 minutes at 37°C.
      
    • Add

      
      -GABA  (Final concentration 20 nM) and incubate for exactly 10 minutes.
      
  • Termination: Rapidly aspirate the buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity using a Liquid Scintillation Counter.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Compare against Tiagabine  (Positive Control, expected 
    
    
    
    nM).

Part 4: Visualization & Logic Flow

Figure 1: Synthesis & Mechanism Workflow

This diagram illustrates the convergence of the Lipophilic Anchor and the Polar Head to form the active inhibitor.

GAT_Inhibitor_Synthesis cluster_pharm Pharmacophore Assembly Start 4-Benzylpiperidine (Lipophilic Anchor) Intermed 1-(2-bromoethyl)- 4-benzylpiperidine (Activated Anchor) Start->Intermed N-Alkylation (K2CO3, ACN, Reflux) Linker 1,2-Dibromoethane (Spacer Precursor) Linker->Intermed Coupled Ester Intermediate Intermed->Coupled Coupling (DMF, KI, 60°C) Head Ethyl Nipecotate (Polar Head) Head->Coupled Final Active GAT Inhibitor (Carboxylic Acid) Coupled->Final Hydrolysis (NaOH/EtOH)

Caption: Synthetic pathway for assembling GAT inhibitors using the 4-benzylpiperidine scaffold. The process involves activating the anchor with an ethyl spacer followed by nucleophilic attack by the GABA-mimetic head group.

Part 5: Data Summary & Troubleshooting

ParameterSpecification / TargetTroubleshooting Note
Linker Excess 3.0 EquivalentsIf <3.0 eq is used, dimer formation (Anchor-Spacer-Anchor) increases significantly.
Coupling Temp 60°CDo not exceed 80°C; thermal elimination of HBr from the linker can occur.

Target
< 100 nM (GAT-1)If potency is low (>1

M), verify the integrity of the carboxylic acid (Head). Esters are inactive in vitro.
Selectivity GAT-1 vs BGT-14-benzyl derivatives often show increased affinity for BGT-1 compared to thiophene analogs.

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates." Journal of Medicinal Chemistry.

  • Kragholm, B., et al. (2013). "Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile."[3] Biochemical Pharmacology. (Describes BPDBA and the 1-benzylpiperidine scaffold).

  • Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[4] Journal of Medicinal Chemistry. (Provides detailed synthesis protocols for 1-benzylpiperidine derivatives).

Sources

Application

Application Note: Optimized Protocols for Suzuki-Miyaura Coupling of 4-Benzylpiperidine Derivatives

Executive Summary The 4-benzylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and NM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for acetylcholinesterase inhibitors (e.g., Donepezil), sigma receptor ligands, and NMDA receptor antagonists (e.g., Ifenprodil).

Synthesizing these derivatives via Suzuki-Miyaura cross-coupling presents a specific chemoselective challenge: the secondary amine of the piperidine ring. The nitrogen lone pair acts as a competitive Lewis base, capable of coordinating to the Palladium (Pd) center, thereby poisoning the catalyst or facilitating competitive Buchwald-Hartwig N-arylation.

This guide presents two distinct protocols:

  • Protocol A (Robust): A standard protection-deprotection strategy ensuring high fidelity and yield.

  • Protocol B (Direct): An advanced, atom-economic method utilizing specific Buchwald precatalysts to tolerate the free secondary amine.

Part 1: Strategic Considerations & Mechanistic Logic

The "Amine Problem" in Palladium Catalysis

In a standard Suzuki cycle, the active species is a mono-ligated Pd(0) complex (e.g., L-Pd(0)). The piperidine nitrogen possesses a localized lone pair that competes with the phosphine ligand or the aryl halide for the metal center.

  • Inhibition: Formation of stable [Pd(Ar)(L)(Amine)] complexes halts the catalytic cycle before transmetallation can occur.

  • Competition: If the base is strong (e.g., NaOtBu) and the catalyst allows, N-arylation may outcompete C-C bond formation.

Catalyst Selection Logic
  • For Protocol A (Protected): We utilize Pd(dppf)Cl₂·DCM . The bidentate dppf ligand has a large bite angle (99°), which stabilizes the Pd center and enforces a geometry that favors reductive elimination of the biaryl product over β-hydride elimination or other side pathways.

  • For Protocol B (Unprotected): We utilize XPhos Pd G3 . This precatalyst generates the active Pd(0) species rapidly. The bulky biaryl phosphine ligand (XPhos) creates a "roof" over the Pd center, sterically preventing the piperidine nitrogen from coordinating while still allowing the planar boronic acid to undergo transmetallation.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (N-Boc Protected Route)

Recommended for initial SAR campaigns where reliability > atom economy.

1. Reaction Scheme Overview

Step 1: N-Boc protection of 4-(4-bromobenzyl)piperidine. Step 2: Suzuki Coupling with Aryl Boronic Acid. Step 3: Acidic Deprotection (TFA or HCl).

2. Materials
ReagentEquiv.Role
N-Boc-4-(4-bromobenzyl)piperidine 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.03 (3 mol%)Catalyst
K₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane [0.1 M]Solvent
3. Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the N-Boc-aryl bromide (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Solvation: Add 1,4-Dioxane (degassed) to achieve a concentration of 0.1 M.

  • Activation: Add the Pd(dppf)Cl₂·DCM catalyst (3 mol%). Note: The solution should turn an orange-red color.

  • Basification: Add the aqueous K₂CO₃ solution (3.0 equiv). The biphasic mixture requires vigorous stirring.

  • Thermal Cycle: Seal the vial and heat to 90°C for 4–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (usually higher Rf) should disappear. If the mixture turns black (Pd black precipitation) before conversion is complete, oxygen ingress has occurred.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve crude in DCM/TFA (4:1) at 0°C. Stir for 1 hour. Evaporate volatiles to yield the TFA salt of the 4-benzylpiperidine biaryl product.

Protocol B: The "Process Efficient" (Direct Free Amine Route)

Recommended for scale-up or when protecting group steps are bottlenecking throughput.

1. Materials
ReagentEquiv.Role
4-(4-bromobenzyl)piperidine (Free Base) 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
XPhos Pd G3 0.02 (2 mol%)Precatalyst
K₃PO₄ (Anhydrous) 2.0Base
n-Butanol / Water (4:1) [0.2 M]Solvent System
2. Step-by-Step Methodology
  • Catalyst Pre-Activation Logic: Unlike Protocol A, we use XPhos Pd G3 . This precatalyst contains a masked amine that is released upon base treatment, ensuring an immediate burst of active L-Pd(0) before the substrate amine can sequester the metal.

  • Setup: In a reaction vessel, combine the free amine substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

  • Solvent Addition: Add the n-Butanol/Water mixture.

    • Why n-Butanol? Primary alcohols facilitate the solubility of the free amine substrate and the inorganic base while stabilizing the catalytic intermediates via hydrogen bonding.

  • Reaction: Heat to 80°C for 2–6 hours.

  • Validation:

    • TLC Monitoring: Use DCM/MeOH/NH₄OH (90:9:1) to visualize the polar free amine product.

    • Chemospecificity Check: If you observe a product with Mass M+Ar (instead of M+Ar-Br), you have likely formed the N-arylated byproduct (Buchwald product). This indicates the temperature was too high or the ligand was not bulky enough.

  • Workup: Scavenge residual Pd using MP-TMT resin or standard aqueous extraction at pH > 10 to ensure the product remains in the organic phase.

Part 3: Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Boronic acid deboronation (protodeboronation).Switch base to KF or CsF (anhydrous conditions). Lower temp to 70°C.
Pd Black Precipitation Oxygen poisoning or ligand dissociation.Ensure rigorous degassing (sparging with Ar for 10 min). Increase ligand:Pd ratio (add 2 mol% free dppf).
N-Arylation Byproduct (Protocol B) Competitive Buchwald coupling.Switch ligand to SPhos or BrettPhos (higher steric bulk protects N-center).
Stalled Reaction (Protocol B) Amine poisoning of Pd.Increase temperature to 100°C to promote ligand dissociation from the "off-cycle" resting state.

Part 4: Visualizations

Diagram 1: Strategic Workflow for 4-Benzylpiperidine Coupling

This decision tree guides the chemist based on substrate availability and throughput needs.

G Start Start: 4-Benzylpiperidine Derivative Decision Is the Piperidine Nitrogen Protected (Boc/Cbz)? Start->Decision PathA_Step1 Protocol A: Standard Decision->PathA_Step1 Yes (Protected) PathB_Step1 Protocol B: Direct Decision->PathB_Step1 No (Free Amine) PathA_Step2 Use Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O PathA_Step1->PathA_Step2 PathA_Step3 Deprotection (TFA) PathA_Step2->PathA_Step3 Product Final Biaryl Product PathA_Step3->Product PathB_Step2 Use XPhos Pd G3 Base: K3PO4 Solvent: n-BuOH/H2O PathB_Step1->PathB_Step2 PathB_Step2->Product

Caption: Workflow decision tree selecting between the robust Protected Route (A) and the atom-economic Direct Route (B).

Diagram 2: Mechanistic Interference of Amines

This diagram illustrates why the free amine is problematic, showing the "Off-Cycle" poisoning pathway.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition [L-Pd(Ar)Br] Pd0->OxAdd + Ar-Br Poison OFF-CYCLE TRAP [L-Pd(Ar)(Piperidine)Br] Catalyst Inactive OxAdd->Poison + Free Piperidine (Competition) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the competitive inhibition (red path) by the piperidine nitrogen lone pair.

References

  • Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Cholinesterase Inhibitors from a 4-Benzylpiperidine Scaffold

Abstract The development of potent and selective cholinesterase inhibitors remains a cornerstone of symptomatic therapy for neurodegenerative disorders such as Alzheimer's disease. The piperidine moiety is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of potent and selective cholinesterase inhibitors remains a cornerstone of symptomatic therapy for neurodegenerative disorders such as Alzheimer's disease. The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, including the leading acetylcholinesterase inhibitor, Donepezil.[1][2] This document provides a comprehensive guide for researchers on the strategic utilization of the 4-benzylpiperidine framework, specifically exemplified through derivatives of 4-benzyl-1-ethylpiperidine, for the rational design and synthesis of novel cholinesterase inhibitors. We will detail robust synthetic protocols, explain the underlying structure-activity relationships, provide a validated method for in vitro biological evaluation, and discuss the causality behind key experimental choices.

Introduction: The Rationale for Piperidine-Based Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function.[1] The cholinergic hypothesis of AD posits that this cognitive deficit is linked to a substantial decrease in the levels of the neurotransmitter acetylcholine (ACh).[1][3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[1][3] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable therapeutic strategy for mitigating the symptomatic progression of AD.[4][5]

The N-benzylpiperidine moiety is a well-established pharmacophore that anchors key interactions within the AChE active site.[6] X-ray crystallography studies reveal that the AChE active site contains a narrow gorge with two primary binding sites: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the entrance.[2] Donepezil, a highly effective AChE inhibitor, exemplifies a dual-binding site inhibitor; its protonated piperidine nitrogen interacts with the CAS, while the benzyl group forms crucial π-π stacking interactions with aromatic residues in the PAS.[2][7]

This guide leverages this knowledge, using the 4-benzyl-1-ethylpiperidine scaffold as a template for creating novel inhibitors with potentially improved potency, selectivity, or pharmacokinetic profiles. The ethyl group on the piperidine nitrogen maintains the basicity required for interaction with the CAS, while the benzyl group at the 4-position provides a vector for introducing diverse functionalities to probe interactions within the enzyme's active site.

Design Strategy and Structure-Activity Relationship (SAR)

Our strategy involves modifying the 4-benzylpiperidine core by introducing an amide linker, a common and metabolically stable isostere for the ester linkage found in some lead compounds.[8] This allows for the exploration of various aromatic and heterocyclic moieties, systematically probing the chemical space to optimize binding affinity.

Key SAR Insights:

  • Piperidine Nitrogen: A tertiary amine is crucial. It becomes protonated at physiological pH, enabling a key cation-π interaction with the tryptophan residue (Trp84) in the CAS of AChE.[1][2] Replacing or acylating this nitrogen typically reduces or abolishes activity.[2]

  • Benzyl Group: The benzyl moiety or similar aromatic structures are critical for interacting with the PAS, primarily through π-π stacking with residues like Trp279. Modifications to this group can influence selectivity and potency.

  • Linker Group: The choice of linker (e.g., amide, ester, ether) between the piperidine core and other aromatic systems affects metabolic stability and spatial orientation within the active site.[8]

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings can fine-tune binding affinity, selectivity between AChE and Butyrylcholinesterase (BuChE), and physicochemical properties like blood-brain barrier permeability.

The following diagram illustrates the proposed binding mode of a synthesized inhibitor within the AChE active site, highlighting the dual-site interaction.

cluster_AChE AChE Active Site Gorge cluster_Inhibitor PAS Peripheral Anionic Site (PAS) (e.g., Trp279, Tyr334) CAS Catalytic Anionic Site (CAS) (e.g., Trp84, Ser200) Aryl Aryl Moiety (e.g., Substituted Phenyl) Aryl->PAS π-π Stacking Amide Amide Linker Piperidine 1-Ethylpiperidine Core Piperidine->CAS Cation-π Interaction (Protonated Nitrogen) Benzyl Benzyl Group Start 1-Benzyl-4-cyanopiperidine Hydrolysis Step 1: Carboxylic Acid Formation (Acid/Base Hydrolysis) Start->Hydrolysis Activation Step 2: Carboxylic Acid Activation (e.g., with SOCl₂ or CDI) Hydrolysis->Activation Coupling Step 3: Amide Bond Formation (Coupling with various Aryl Amines) Activation->Coupling Reduction Step 4: N-Benzyl to NH Reduction (Hydrogenolysis) Coupling->Reduction Alkylation Step 5: N-Ethylation (Reductive Amination or Alkylation) Reduction->Alkylation Target Target Cholinesterase Inhibitors Alkylation->Target

Caption: General synthetic workflow for novel cholinesterase inhibitors.

Protocol 1: Synthesis of 1-Benzylpiperidine-4-carboxylic acid

Principle: This protocol describes the hydrolysis of the nitrile group of 1-benzyl-4-cyanopiperidine under strong basic conditions to yield the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials and Reagents:

  • 1-Benzyl-4-cyanopiperidine (CAS: 957-51-7)

  • Potassium Hydroxide (KOH) (CAS: 1310-58-3)

  • Ethylene Glycol (CAS: 107-21-1)

  • Hydrochloric Acid (HCl), concentrated (CAS: 7647-01-0)

  • Deionized Water

  • Diethyl Ether (CAS: 60-29-7)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-benzyl-4-cyanopiperidine (10.0 g, 50 mmol) and ethylene glycol (100 mL).

  • Carefully add potassium hydroxide pellets (28.0 g, 500 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the resulting white solid (1-benzylpiperidine-4-carboxylic acid) under vacuum to a constant weight.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Concentrated HCl and solid KOH are highly corrosive. Ethylene glycol is toxic.

Protocol 2: Synthesis of 1-Benzyl-N-(aryl)piperidine-4-carboxamides

Principle: This protocol details the coupling of the synthesized carboxylic acid with a representative aromatic amine (e.g., 2,6-dimethylaniline) via an activated acyl chloride intermediate. This procedure can be adapted for a variety of primary and secondary amines. A similar procedure can be found in the literature. [3] Materials and Reagents:

  • 1-Benzylpiperidine-4-carboxylic acid (from Protocol 1)

  • Thionyl Chloride (SOCl₂) (CAS: 7719-09-7)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • 2,6-Dimethylaniline (CAS: 87-62-7)

  • Triethylamine (TEA) (CAS: 121-44-8)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 1-benzylpiperidine-4-carboxylic acid (2.19 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude acyl chloride which is used immediately in the next step. [3]6. Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.

  • In a separate flask, dissolve 2,6-dimethylaniline (1.21 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous DCM (20 mL).

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.

Protocol 3: N-Ethylation to Yield Target Inhibitors

Note: This protocol assumes the N-benzyl group from the previous steps was removed via a standard procedure like catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the secondary amine, which is then ethylated.

Principle: Reductive amination is a robust method for N-alkylation. The secondary piperidine amine is reacted with acetaldehyde in the presence of a mild reducing agent to form the desired N-ethyl derivative.

Materials and Reagents:

  • N-(2,6-dimethylphenyl)piperidine-4-carboxamide (product of debenzylation)

  • Acetaldehyde (CAS: 75-07-0)

  • Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • 1,2-Dichloroethane (DCE), anhydrous (CAS: 107-06-2)

  • Acetic Acid (glacial) (CAS: 64-19-7)

Procedure:

  • To a solution of the secondary amine (e.g., N-(2,6-dimethylphenyl)piperidine-4-carboxamide, 5 mmol) in anhydrous DCE (50 mL), add acetaldehyde (0.42 mL, 7.5 mmol) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.6 g, 7.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final N-ethylated product.

In Vitro Biological Evaluation

Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE or BuChE by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine). [9]The product, thiocholine, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. [10]The inhibitory activity of the synthesized compounds is determined by measuring the reduction in the rate of this color change. [11] Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine Iodide (ATCI) (Substrate for AChE)

  • Butyrylthiocholine Iodide (BTCI) (Substrate for BuChE)

  • DTNB (Ellman's Reagent)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Tacrine as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and inhibitor compounds at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of the test compound solution at varying concentrations. For the control, add 20 µL of the solvent.

  • Add 20 µL of DTNB solution.

  • Add 10 µL of the enzyme solution (AChE or BuChE) to each well, mix gently, and pre-incubate at 37 °C for 15 minutes. [12]6. Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Data Summary and Interpretation

The following table presents hypothetical data for a series of synthesized N-aryl carboxamide derivatives based on the 4-benzyl-1-ethylpiperidine scaffold. This illustrates how SAR data can be organized to guide further optimization.

Compound IDAryl Moiety (Ar)Yield (%)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
INH-01 Phenyl655.2115.633.0
INH-02 2,6-Dimethylphenyl710.988.458.6
INH-03 4-Methoxyphenyl683.454.121.2
INH-04 4-Chlorophenyl751.5612.898.3
Donepezil (Reference)-0.033.50116.7

Interpretation: The hypothetical data suggest that steric bulk near the amide bond (INH-02) may improve AChE inhibitory activity, possibly by forcing a more favorable conformation for binding. Electron-withdrawing groups (INH-04) also appear to enhance potency compared to the unsubstituted phenyl ring (INH-01). The selectivity index provides a measure of preference for AChE over BuChE, which can be an important factor in minimizing side effects. While these compounds do not yet match the potency of Donepezil, they represent promising leads for further development.

References

  • Bolognesi, M. L., Cavalli, A., & Melchiorre, C. (2007). A new family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment has been synthesised. PubMed.
  • Frolov, D., et al. (2023). Structure–activity relationship of piperidine derivatives.
  • Panayides, J., & Riley, D. (2019).
  • Anonymous. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • Alizadeh Monavar Asli, M., et al. Synthesis of 1-Benzyl-4-[2-(3-thienylcarbonylamino)ethyl]piperidine as a Novel Potential Cholinesterase Inhibitor. Department of Medicinal Chemistry, Pharmaceutical Sciences Branch, Islamic Azad University, Tehran, Iran.
  • Anonymous. (N/A).
  • Ellman, G.L., Courtney, K.D., Andres, V., Jr., & Featherstone, R.M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
  • Anonymous. (N/A). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Anonymous. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central.
  • Anonymous. (N/A). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Anonymous. (N/A). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed Central.
  • Sugimoto, H., et al. (N/A). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives.
  • Anonymous. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central.
  • Anonymous. (N/A). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Rogers, S.L., et al. (N/A). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Semantic Scholar.
  • Anonymous. (N/A). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. PubMed Central.

Sources

Application

Cell-based assays for evaluating 4-Benzyl-1-ethylpiperidine activity

Application Note: Cell-Based Profiling of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) Executive Summary 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) is a structural analog of the monoamine-releasing agent 4-benzylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Profiling of 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6)

Executive Summary

4-Benzyl-1-ethylpiperidine (CAS 93803-30-6) is a structural analog of the monoamine-releasing agent 4-benzylpiperidine. The addition of the N-ethyl group modifies its lipophilicity and steric profile, shifting its predicted pharmacological activity from simple monoamine release to potential Sigma-1 Receptor (S1R) modulation and Monoamine Reuptake Inhibition .

This Application Note provides a rigorous, cell-based screening framework to evaluate this compound. Unlike traditional membrane-binding assays, these protocols utilize live-cell systems to capture functional engagement and downstream signaling, specifically targeting:

  • Sigma-1 Receptor (S1R) Engagement: Measured via NanoBRET™ Target Engagement.

  • Dopamine/Norepinephrine Transporter (DAT/NET) Activity: Measured via fluorescent substrate uptake kinetics.

Scientific Rationale & Mechanism

The Pharmacophore Hypothesis

The 4-benzylpiperidine moiety is a "privileged scaffold" in medicinal chemistry.

  • Parent Compound: 4-Benzylpiperidine acts as a norepinephrine/dopamine releaser.

  • Structural Modification: N-substitution (Ethyl) typically reduces releasing capability and increases affinity for the Sigma-1 receptor (S1R) and reuptake transporters.

  • Target Prediction:

    • Sigma-1 Receptor (S1R): The N-benzyl-piperidine motif aligns with the "amine + two hydrophobic regions" pharmacophore required for high-affinity S1R binding (e.g., similar to PB28 or 4-IBP).

    • Monoamine Transporters: The ethyl group may lock the transporter in an outward-facing conformation, acting as a reuptake inhibitor rather than a substrate releaser.

Pathway Visualization

G cluster_0 Target 1: Sigma-1 Receptor (ER Membrane) cluster_1 Target 2: Monoamine Transporters (Plasma Membrane) Compound 4-Benzyl-1-ethylpiperidine S1R Sigma-1 Receptor (Chaperone) Compound->S1R  High Affinity Binding   DAT DAT / NET Transporter Compound->DAT  Modulation   IP3R IP3 Receptor (Stabilization) S1R->IP3R  Chaperoning   ER_Stress ER Stress Response S1R->ER_Stress  Mitigates   Ca_Flow Mitochondrial Ca2+ Flux IP3R->Ca_Flow  Regulates   Uptake Neurotransmitter Reuptake Blockade DAT->Uptake  Inhibits   Synaptic Increased Synaptic Concentration Uptake->Synaptic  Result  

Caption: Predicted dual-mechanism of action targeting ER-resident Sigma-1 receptors and plasma membrane monoamine transporters.

Protocol A: Live-Cell Sigma-1 Receptor Engagement (NanoBRET)

Objective: Determine the affinity (


) of 4-Benzyl-1-ethylpiperidine for S1R in intact cells, avoiding the artifacts of membrane disruption.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The S1R is fused to NanoLuc® luciferase (Donor). A cell-permeable fluorescent tracer (Acceptor) binds the S1R. The test compound competes with the tracer, causing a decrease in BRET signal.

Materials
  • Cell Line: HEK293 cells (transiently transfected with S1R-NanoLuc).

  • Reagents:

    • NanoBRET™ Target Engagement Vector (S1R-NanoLuc).

    • NanoBRET™ Tracer (e.g., K-5 or similar sigma-specific tracer).

    • Substrate: Furimazine.

    • Test Compound: 4-Benzyl-1-ethylpiperidine (dissolved in 100% DMSO to 10 mM stock).

Step-by-Step Methodology
  • Transfection (Day 1):

    • Plate HEK293 cells at 20,000 cells/well in a white 96-well plate.

    • Transfect with S1R-NanoLuc plasmid using FuGENE® HD (3:1 ratio). Incubate 24 hours at 37°C/5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare a 10-point serial dilution of 4-Benzyl-1-ethylpiperidine in Opti-MEM.

    • Range: 10 µM down to 0.1 nM (semi-log steps).

    • Critical: Maintain final DMSO concentration <0.5% to avoid non-specific membrane perturbation.

  • Tracer Addition:

    • Add the NanoBRET™ Tracer at a concentration equivalent to its

      
       (previously determined, typically ~50-100 nM).
      
    • Add the test compound dilutions immediately after the tracer.

  • Equilibration:

    • Incubate cells for 2 hours at 37°C. This allows the compound to penetrate the cell membrane and compete for the ER-resident S1R.

  • Detection:

    • Add Furimazine substrate (1:50 dilution).

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., BMG CLARIOstar).

Data Analysis
  • Calculate mBRET Ratio :

    
    
    
  • Plot mBRET vs. log[Compound Concentration].

  • Fit to a four-parameter logistic (4PL) equation to determine

    
    .
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Protocol B: Monoamine Transporter Uptake Assay

Objective: Assess if 4-Benzyl-1-ethylpiperidine inhibits the reuptake of Dopamine (DAT) or Norepinephrine (NET).

Principle: Uses a fluorescent neurotransmitter mimic (ASP+ or a specific Neurotransmitter Transporter Uptake Assay Kit). If the compound acts as a reuptake inhibitor, intracellular fluorescence will decrease compared to control.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human DAT or NET.

  • Reagents:

    • Fluorescent Dye: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) OR Molecular Devices Neurotransmitter Uptake Assay Kit.

    • Buffer: HBSS + 20 mM HEPES (pH 7.4).

    • Control Inhibitor: Cocaine (DAT) or Nisoxetine (NET).

Step-by-Step Methodology
  • Cell Plating:

    • Plate DAT/NET-expressing cells in black-walled, clear-bottom 96-well poly-D-lysine coated plates (40,000 cells/well).

    • Incubate overnight to ensure adherence.

  • Pre-Incubation:

    • Remove culture media and wash 1x with HBSS/HEPES.

    • Add 100 µL of 4-Benzyl-1-ethylpiperidine dilutions (10 µM to 1 nM) in HBSS.

    • Incubate for 30 minutes at 37°C.

  • Substrate Addition:

    • Add 100 µL of Fluorescent Dye solution (e.g., 5 µM ASP+ final concentration).

    • Do not remove the test compound.

  • Kinetic Reading:

    • Immediately place plate in a fluorescence reader (Ex/Em: 440/605 nm for ASP+; 485/520 nm for Kit dyes).

    • Read fluorescence every 30 seconds for 15 minutes .

  • Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (usually min 2–10).

    • Normalize slope to Vehicle Control (100% Uptake) and Known Inhibitor (0% Uptake).

    • Generate Inhibition Curves.

Summary of Expected Results & Interpretation

Assay ParameterExpected OutcomeInterpretation
S1R Affinity (

)
< 50 nM Indicates high affinity. The N-benzyl group is a potent S1R pharmacophore. Strong candidate for neuroprotective applications.
S1R Affinity (

)
> 1 µM Indicates low affinity.[1] The ethyl group may sterically hinder the binding pocket compared to the parent compound.
DAT/NET Uptake Inhibition (

< 500 nM)
Compound acts as a reuptake inhibitor (stimulant-like profile).
DAT/NET Uptake No Inhibition Compound likely retains "releasing agent" properties or is selective for S1R (cleaner profile).

Troubleshooting & Controls

  • Solubility: 4-Benzyl-1-ethylpiperidine is lipophilic. If precipitation occurs in aqueous buffer, include 0.01% Pluronic F-127 in the assay buffer.

  • Autofluorescence: The benzylpiperidine structure is generally not fluorescent, but always run a "Compound Only" well (no cells) to rule out interference at 460nm/618nm.

  • Cell Health: High concentrations (>50 µM) of piperidines can be cytotoxic. Run a parallel CellTiter-Glo® viability assay to ensure signal loss in the Uptake assay isn't due to cell death.

References

  • Mechanism of 4-Benzylpiperidines

    • Negus, S. S., et al. (2009). "Pharmacology of monoamine releasers: synthetic cathinones and related compounds." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sigma Receptor Pharmacophore

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • NanoBRET Technology

    • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Fluorescent Uptake Assays

    • Schwartz, J. W., et al. (2003). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening. Link

  • Compound Data (CAS 93803-30-6)

    • PubChem Database.[2] "4-Benzyl-1-ethylpiperidine."[3][4][5][6][7] Link

Sources

Method

Application Note: Radiolabeling and Biodistribution of 4-Benzyl-1-[¹¹C]ethylpiperidine

Executive Summary This guide details the protocol for synthesizing and evaluating 4-Benzyl-1-[¹¹C]ethylpiperidine , a radiolabeled analogue of a potent monoamine releasing agent and sigma receptor ligand scaffold. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and evaluating 4-Benzyl-1-[¹¹C]ethylpiperidine , a radiolabeled analogue of a potent monoamine releasing agent and sigma receptor ligand scaffold. Due to the structural requirement of an N-ethyl group, Carbon-11 (¹¹C) is the radionuclide of choice, enabling isotopic labeling that preserves the exact pharmacophore of the parent molecule.

This protocol utilizes [¹¹C]ethyl iodide ([¹¹C]EtI) for direct N-alkylation, a method superior to reductive amination for high specific activity applications. The guide covers radiosynthesis, quality control (QC), and preclinical biodistribution workflows essential for validating blood-brain barrier (BBB) penetration and target engagement.

Chemical Strategy & Mechanism

The Molecule[1]
  • Target: 4-Benzyl-1-ethylpiperidine

  • Pharmacology: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine; structurally related to Ifenprodil (GluN2B antagonist).

  • Radionuclide: Carbon-11 (

    
     min).[1][2]
    
  • Labeling Position: N-ethyl substituent (Isotopic labeling).

Retrosynthetic Analysis

The secondary amine, 4-benzylpiperidine , is a commercially available precursor. The radioactive "ethyl" synthon must be introduced in the final step to minimize radioactive decay loss.

  • Route A (Primary): Nucleophilic substitution (

    
    ) using [¹¹C]ethyl iodide.
    
    • Pros: High molar activity, cleaner reaction profile.

    • Cons: Requires [¹¹C]EtI production module.

  • Route B (Alternative): Reductive amination using [¹¹C]acetaldehyde and NaBH₃CN.

    • Note: This guide focuses on Route A as it is the industry standard for generating high-purity tertiary amines for PET.

Reaction Scheme Visualization

Synthesis Precursor 4-Benzylpiperidine (Secondary Amine) Intermediate Transition State (SN2 Attack) Precursor->Intermediate + Agent Agent [11C]Ethyl Iodide ([11C]EtI) Agent->Intermediate Base Base (NaH or K2CO3) Solvent: DMF Base->Intermediate Product 4-Benzyl-1-[11C]ethylpiperidine (Crude) Intermediate->Product 80°C, 5 min Purified Final Formulation (10% EtOH/Saline) Product->Purified HPLC Purification & SPE Formulation

Figure 1: Radiosynthesis pathway via N-alkylation.

Radiosynthesis Protocol

Materials & Reagents
  • Precursor: 4-Benzylpiperidine (Sigma-Aldrich, >98%).[3]

  • Alkylating Agent: [¹¹C]Ethyl Iodide (produced via gas-phase iodination of [¹¹C]ethene or homologation of [¹¹C]MeI).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • HPLC Column: Semi-prep C18 (e.g., Phenomenex Luna 10µ, 250x10mm).

Step-by-Step Synthesis
  • Precursor Preparation:

    • Dissolve 1.0 mg of 4-benzylpiperidine in 300 µL of anhydrous DMF.

    • Add 2-3 mg of Cs₂CO₃ (or 1 mg NaH for faster kinetics). Vortex thoroughly.

    • Expert Insight: Using a heterogeneous base like Cs₂CO₃ requires vigorous vortexing to ensure surface contact. NaH is faster but requires strictly anhydrous conditions.

  • Trapping & Reaction:

    • Distill [¹¹C]EtI (carried by Helium flow) into the reaction vial cooled to 0°C.

    • Once activity peaks, seal the vessel.

    • Heat to 80°C for 5 minutes .

    • Checkpoint: Monitor the pressure; DMF has a high boiling point, but the vessel must be pressure-rated for the gas carrier volume.

  • Purification:

    • Dilute the reaction mixture with 1.5 mL of HPLC mobile phase (e.g., 40% Acetonitrile : 60% 0.1M Ammonium Formate).

    • Inject onto the semi-prep HPLC.

    • Collect the radioactive product peak (typically elutes at 8-12 mins depending on flow rate).

  • Formulation:

    • Dilute the collected fraction with 50 mL water.

    • Pass through a C18 Sep-Pak cartridge (pre-conditioned).

    • Wash with 10 mL water (removes organic solvents).

    • Elute product with 1 mL Ethanol followed by 9 mL Saline (0.9% NaCl).

    • Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC)

Before release for biodistribution, the tracer must meet these specifications:

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No precursor peaksAnalytical HPLC (UV 254 nm)
Molar Activity > 37 GBq/µmol (>1000 mCi/µmol)UV Mass Calibration curve
pH 4.5 - 7.5pH Strip
Residual Solvent Acetonitrile < 410 ppmGC (Optional for preclinical)
Identity Co-elution with cold standardHPLC

Biodistribution Study Protocol

Experimental Design
  • Animal Model: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice.

  • Group Size: n=4 per time point (Statistical power requirement).

  • Time Points: 5, 15, 30, and 60 minutes post-injection (p.i.).

  • Route: Intravenous (IV) tail vein injection.

Workflow Visualization

BioD Prep Animal Acclimatization (7 Days) Inject IV Injection (5-10 MBq [11C]Tracer) Prep->Inject Wait Uptake Period (Conscious state) Inject->Wait Sacrifice Sacrifice (CO2 Asphyxiation / Cervical Dislocation) Wait->Sacrifice At t = 5, 15, 30, 60 min Harvest Tissue Harvesting (Blood, Brain, Liver, Kidney, Heart) Sacrifice->Harvest Count Gamma Counting (Cobra Counter) Harvest->Count Data Data Analysis (%ID/g calculation) Count->Data

Figure 2: Preclinical biodistribution workflow.

Detailed Procedure
  • Injection:

    • Anesthetize animal (isoflurane) briefly for injection or use a restrainer.

    • Inject 5–10 MBq of the formulated tracer in < 200 µL volume via the lateral tail vein.

    • Record the exact activity in the syringe before and after injection to calculate the Injected Dose (ID) .

  • Tissue Collection:

    • At the designated time point, sacrifice the animal.[4][5]

    • Collect blood immediately via cardiac puncture.

    • Harvest organs in this order to minimize cross-contamination: Brain, Heart, Lungs, Liver, Spleen, Kidneys, Muscle, Bone.

    • Critical Step: For CNS tracers, dissect the brain into regions (Striatum, Cerebellum, Cortex) if specific binding is expected.

  • Measurement:

    • Weigh each tissue sample (wet weight).

    • Count radioactivity using a calibrated Gamma Counter.

    • Include "Standards" (aliquots of the injected solution) to correct for decay and counter efficiency.

  • Data Analysis:

    • Calculate %ID/g (Percent Injected Dose per Gram of tissue):

      
      
      
    • Decay correct all counts to the time of injection.

Expected Results & Interpretation

  • Brain Uptake: A successful CNS tracer typically shows > 0.5 %ID/g (rats) or > 2-3 %ID/g (mice) at 5 minutes.

  • Washout: Rapid washout from the Cerebellum (reference region) and retention in the Striatum/Cortex suggests specific binding (if targeting Sigma/NMDA receptors).

  • Clearance: High uptake in Kidneys/Urine indicates renal clearance; Liver/Intestine uptake indicates hepatobiliary excretion.

References

  • Syvänen, S., et al. (2007). "Synthesis of two potential NK1-receptor ligands using [1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging." Journal of Labelled Compounds and Radiopharmaceuticals.

  • Dahl, K., et al. (2017). "New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals." Clinical and Translational Imaging.

  • Snesing, J., et al. (2025). "A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models." EJNMMI Radiopharmacy and Chemistry.

  • Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[6] Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Yield of 4-Benzyl-1-ethylpiperidine Synthesis

Executive Summary & Core Chemistry This guide addresses the synthesis of 4-Benzyl-1-ethylpiperidine (CAS: N/A for specific salt, Free base generic structure derived from 4-benzylpiperidine CAS: 31252-42-3). The transform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of 4-Benzyl-1-ethylpiperidine (CAS: N/A for specific salt, Free base generic structure derived from 4-benzylpiperidine CAS: 31252-42-3). The transformation involves the N-ethylation of a secondary amine (4-benzylpiperidine).

While conceptually simple, this reaction often suffers from two competing failure modes:

  • Polyalkylation (Quaternization): Formation of the quaternary ammonium salt (diethylated byproduct), drastically reducing yield.

  • Incomplete Conversion: Steric hindrance or poor base solubility preventing the reaction from reaching completion.

We present two validated routes. Route A (Reductive Amination) is recommended for highest selectivity. Route B (Direct Alkylation) is viable but requires strict kinetic control.

Decision Matrix: Selecting the Right Route

Before troubleshooting, verify you are using the optimal pathway for your constraints.

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Legacy/Specific)
Reagents Acetaldehyde + NaBH(OAc)₃Ethyl Iodide/Bromide + K₂CO₃/Cs₂CO₃
Selectivity High (Mono-ethylation favored)Moderate (Risk of quaternization)
Reaction Time 2–4 Hours12–24 Hours
Key Risk Moisture sensitivity of hydrideOver-alkylation (Hofmann elimination risk during workup)
Yield Potential >85%60–75%

Troubleshooting & Optimization (Q&A)

Category 1: Low Yield & Byproduct Formation[1]

Q: I am seeing a significant amount of quaternary ammonium salt (spot near baseline on TLC). How do I stop this?

  • Diagnosis: This occurs in Route B (Direct Alkylation) when the ethyl halide is in excess or the reaction concentration is too high.

  • Corrective Action:

    • Switch to Route A: Reductive amination via iminium ion intermediate is self-limiting to the tertiary amine; it cannot easily quaternize under standard conditions.

    • Modify Route B:

      • Stoichiometry: Reduce Ethyl Iodide to 0.95 - 1.0 equivalents . Do not use excess.

      • Addition Mode: Use a syringe pump to add the alkyl halide over 2 hours. This keeps the concentration of the alkylating agent low relative to the amine.

      • Solvent Switch: Change from DMF to Acetonitrile (MeCN) . DMF promotes ionization of the halide, accelerating the second alkylation. MeCN is milder.

Q: My Reductive Amination (Route A) stalled at 60% conversion. Adding more aldehyde didn't help.

  • Diagnosis: The intermediate iminium ion may have hydrolyzed due to water in the solvent, or the pH is incorrect.

  • Corrective Action:

    • Scavenge Water: Ensure 1,2-Dichloroethane (DCE) or THF is anhydrous. Add activated 3Å molecular sieves to the reaction vessel.

    • Acid Catalysis: The formation of the iminium ion requires a catalytic amount of acid. Add 1-2% Acetic Acid (AcOH) . This protonates the carbinolamine intermediate, facilitating water loss to form the reactive iminium species.

Category 2: Workup & Purification[2]

Q: The product is oiling out or forming an emulsion during extraction.

  • Diagnosis: 4-Benzyl-1-ethylpiperidine is lipophilic but the protonated salt is amphiphilic, acting as a surfactant.

  • Corrective Action:

    • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) using 2M NaOH before extraction to ensure the amine is fully free-based.

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent: Use MTBE (Methyl tert-butyl ether) instead of DCM. MTBE separates faster from basic aqueous layers.

Validated Experimental Protocols

Protocol A: Reductive Amination (High Selectivity)

Target Yield: 85-92%

  • Setup: Charge a flame-dried flask with 4-benzylpiperidine (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) [0.2 M].

  • Activation: Add Acetic Acid (1.0 equiv) and stir for 10 mins.

  • Imine Formation: Add Acetaldehyde (1.5 equiv) dropwise. Stir for 30-60 mins at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in three portions.

    • Note: STAB is milder than NaBH₄ and prevents reduction of the aldehyde before it reacts with the amine.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Protocol B: Direct Alkylation (Cost-Effective)

Target Yield: 70-75%

  • Setup: Dissolve 4-benzylpiperidine (1.0 equiv) in Acetonitrile (Reagent Grade).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

    • Why Cs₂CO₃? The "Cesium Effect" increases the nucleophilicity of the amine due to weak ion pairing, allowing for milder temperatures than K₂CO₃.

  • Alkylation: Add Ethyl Iodide (1.05 equiv) slowly over 1 hour via syringe pump at 0°C.

  • Reaction: Warm to RT and monitor by TLC/LC-MS.

  • Purification: If quaternary salt forms, it will precipitate or remain on the baseline of a silica column (Eluent: 5% MeOH in DCM).

Visual Troubleshooting Logic

Optimization_Flow Start Start: Low Yield of 4-Benzyl-1-ethylpiperidine CheckRoute Which Synthetic Route? Start->CheckRoute DirectAlk Direct Alkylation (Ethyl Iodide + Base) CheckRoute->DirectAlk Route B RedAm Reductive Amination (Acetaldehyde + Hydride) CheckRoute->RedAm Route A (Preferred) CheckByproduct Major Byproduct? DirectAlk->CheckByproduct QuatSalt Quaternary Salt (Over-alkylation) CheckByproduct->QuatSalt Baseline Spot NoReaction Unreacted SM CheckByproduct->NoReaction SM Remains Soln_SlowAdd SOLUTIONS: 1. Use Syringe Pump 2. Reduce Et-I to 1.0 eq 3. Switch to MeCN QuatSalt->Soln_SlowAdd Soln_Cesium SOLUTIONS: 1. Switch Base to Cs2CO3 2. Add KI (Finkelstein) NoReaction->Soln_Cesium CheckStall Did reaction stall? RedAm->CheckStall StallYes Yes (<60% Conv) CheckStall->StallYes Soln_Acid SOLUTIONS: 1. Add AcOH (Catalyst) 2. Dry Solvent (Sieves) 3. Use STAB reagent StallYes->Soln_Acid

Figure 1: Decision tree for diagnosing yield loss in N-ethylation reactions. Blue path indicates the preferred methodology.

Data & Benchmarking

Table 1: Solvent & Base Effect on Direct Alkylation Yield (Route B) Conditions: 1.0 eq Amine, 1.1 eq Et-I, 25°C, 12h.

SolventBaseYield (Isolated)Quaternary Salt %Notes
DMF K₂CO₃62%15%Fast reaction, difficult workup.
Acetonitrile K₂CO₃71%8%Cleaner profile.
Acetonitrile Cs₂CO₃ 78% <5% Optimal for Route B.
DCM DIPEA55%2%Very slow kinetics.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated protocol for high-yield reductive amination. Link

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Tetrahedron. Explains the superiority of Cs2CO3 in preventing over-alkylation. Link

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Foundational mechanism for imine formation and hydrolysis troubleshooting. Link

Sources

Optimization

Technical Support Center: Purification of 4-Benzyl-1-ethylpiperidine by Column Chromatography

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-benzyl-1-ethylpiperidine using column chromatography. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-benzyl-1-ethylpiperidine using column chromatography. This document is designed to offer practical, in-depth guidance and troubleshooting advice to overcome common challenges encountered during the purification of this and similar N-alkylated piperidine derivatives.

Introduction to the Challenge: The Basic Nature of 4-Benzyl-1-ethylpiperidine

4-Benzyl-1-ethylpiperidine is a tertiary amine, and its basicity is a critical factor influencing its chromatographic behavior. The lone pair of electrons on the nitrogen atom readily interacts with acidic surfaces, most notably the silanol groups (Si-OH) present on the surface of standard silica gel, the most common stationary phase in column chromatography. This strong interaction can lead to a host of purification issues, including poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.

The pKa of the conjugate acid of N-ethylpiperidine is approximately 10.4, and it is reasonable to assume a similar pKa for 4-benzyl-1-ethylpiperidine.[1][2] This high basicity necessitates a carefully designed purification strategy to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-benzyl-1-ethylpiperidine streaking or tailing on the silica gel column?

A1: Peak tailing is the most common issue when purifying basic compounds like 4-benzyl-1-ethylpiperidine on standard silica gel. The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups on the silica surface. This interaction leads to a non-uniform distribution of the compound as it moves through the column, resulting in broad, tailing peaks that compromise separation efficiency.

Q2: What is the best stationary phase for purifying 4-benzyl-1-ethylpiperidine?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases can offer better results.

  • Deactivated Silica Gel: Silica gel that has been treated to reduce the number of acidic silanol groups is a good option.

  • Alumina (basic or neutral): Alumina is a more basic stationary phase than silica gel and can significantly reduce the strong interactions with basic compounds, leading to improved peak shape.

  • Reverse-Phase Silica (C18): For less polar impurities, reverse-phase chromatography can be an excellent alternative. In this case, acidic modifiers are often added to the mobile phase to protonate the amine and improve peak shape.

Q3: How do I choose the right mobile phase for my purification?

A3: The key is to select a solvent system that provides good separation of your target compound from its impurities while minimizing the unwanted interactions with the stationary phase.

  • Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. For 4-benzyl-1-ethylpiperidine, you will likely need to add a basic modifier to the mobile phase.

  • Basic Modifier: The most common solution to peak tailing on silica gel is the addition of a small amount of a basic modifier, such as triethylamine (TEA) , to the mobile phase. A concentration of 0.1-1% (v/v) TEA is a good starting point. The TEA will compete with your basic compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.

Q4: How can I visualize 4-benzyl-1-ethylpiperidine on a TLC plate?

A4: Since 4-benzyl-1-ethylpiperidine is a tertiary amine and contains a benzene ring, it can often be visualized under UV light (254 nm). However, for more sensitive and specific detection, staining is recommended.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that is very effective for visualizing a wide range of organic compounds, including tertiary amines. It typically produces yellow spots on a purple background.[3]

  • Dragendorff's Reagent: This stain is particularly useful for detecting alkaloids and other nitrogen-containing compounds, including tertiary amines. It usually gives orange or reddish-brown spots.[4][5]

  • Ninhydrin Stain: It is important to note that ninhydrin is generally used for primary and secondary amines and will not stain tertiary amines like 4-benzyl-1-ethylpiperidine.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of 4-benzyl-1-ethylpiperidine.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Severe Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica gel.1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your mobile phase. 2. Switch Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel. 3. Increase Mobile Phase Polarity: A more polar mobile phase can sometimes help to reduce tailing, but this may also decrease separation.
Product Not Eluting from the Column 1. The compound is irreversibly adsorbed to the silica gel. 2. The mobile phase is not polar enough.1. Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[6] 2. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent. 3. Flush the Column: If the product is still not eluting, you can try flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA).
Poor Separation from Impurities 1. Inappropriate mobile phase composition. 2. Co-elution of impurities with similar polarity.1. Optimize Mobile Phase with TLC: Systematically test different solvent ratios (e.g., varying hexane/ethyl acetate ratios) and different solvent systems (e.g., dichloromethane/methanol) to find the optimal separation. 2. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the elution. This can help to separate compounds with close Rf values.[6]
Product Degradation on the Column The acidic nature of the silica gel is causing the decomposition of your compound.1. Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your non-polar solvent before packing the column. 2. Use an Alternative Stationary Phase: Alumina or Florisil can be less harsh alternatives to silica gel.[6]

Experimental Protocol: Purification of 4-Benzyl-1-ethylpiperidine

This protocol provides a step-by-step guide for the purification of 4-benzyl-1-ethylpiperidine using silica gel column chromatography with a basic modifier.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

The first and most critical step is to determine the optimal mobile phase composition using TLC.

  • Prepare TLC plates: Use standard silica gel 60 F254 plates.

  • Spot the crude sample: Dissolve a small amount of your crude 4-benzyl-1-ethylpiperidine in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Develop the TLC: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), each containing 0.5% triethylamine (TEA) . For example:

    • 95:5 Hexanes:Ethyl Acetate + 0.5% TEA

    • 90:10 Hexanes:Ethyl Acetate + 0.5% TEA

    • 80:20 Hexanes:Ethyl Acetate + 0.5% TEA

  • Visualize the TLC: After developing, visualize the spots under a UV lamp and then with a potassium permanganate stain.

  • Select the optimal mobile phase: The ideal mobile phase will give your desired product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.

Column Preparation (Wet Slurry Method)
  • Select the column: Choose a glass chromatography column with a diameter appropriate for the amount of crude material you need to purify (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Pack the column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).[7]

    • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in your chosen mobile phase (including the 0.5% TEA).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[7]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the top of the sand. Never let the column run dry. [7]

Sample Loading
  • Dissolve the crude product: Dissolve your crude 4-benzyl-1-ethylpiperidine in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

  • Load the sample: Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.

  • Adsorb the sample: Open the stopcock and allow the sample to be absorbed into the silica gel until the liquid level is just at the top of the sand.

  • Rinse: Carefully rinse the sides of the column with a small amount of the mobile phase and allow it to be absorbed into the silica gel.

Elution and Fraction Collection
  • Begin elution: Carefully add the mobile phase to the top of the column and begin collecting fractions in test tubes or flasks.

  • Maintain pressure (optional): For "flash" chromatography, apply gentle air pressure to the top of the column to increase the flow rate.[8]

  • Monitor the separation: Collect fractions systematically and monitor their composition by TLC.

  • Combine pure fractions: Once the elution is complete, identify the fractions containing the pure product by TLC, combine them, and remove the solvent using a rotary evaporator.

Visualizing the Workflow

A clear understanding of the workflow is essential for a successful purification.

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC_Analysis 1. TLC Analysis (Optimize Mobile Phase) Column_Packing 2. Column Packing (Wet Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Evaporate 6. Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Evaporate Pure_Product Pure 4-Benzyl-1-ethylpiperidine Combine_Evaporate->Pure_Product

Caption: A streamlined workflow for the purification of 4-benzyl-1-ethylpiperidine.

Troubleshooting Logic Diagram

When encountering issues, a logical approach to troubleshooting is key.

Troubleshooting Logic cluster_tailing Tailing Solutions cluster_elution Elution Solutions cluster_separation Separation Solutions Start Problem Observed Tailing Peak Tailing or Streaking? Start->Tailing No_Elution Product Not Eluting? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Add_TEA Add 0.5-1% TEA to Mobile Phase Tailing->Add_TEA Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Optimize_TLC Re-optimize Mobile Phase with TLC Poor_Separation->Optimize_TLC Change_Stationary Switch to Alumina or Deactivated Silica Add_TEA->Change_Stationary Success Problem Resolved Add_TEA->Success Flush_Column Flush with Highly Polar Solvent Increase_Polarity->Flush_Column Increase_Polarity->Success Gradient_Elution Use a Gradient Elution Optimize_TLC->Gradient_Elution Optimize_TLC->Success

Sources

Troubleshooting

Stability and proper storage conditions for 4-Benzyl-1-ethylpiperidine

Executive Summary 4-Benzyl-1-ethylpiperidine (CAS: 93803-30-6) is a tertiary amine intermediate often utilized in the synthesis of neuroactive compounds (e.g., Ifenprodil analogs).[1][2][] Its chemical stability is defin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1-ethylpiperidine (CAS: 93803-30-6) is a tertiary amine intermediate often utilized in the synthesis of neuroactive compounds (e.g., Ifenprodil analogs).[1][2][] Its chemical stability is defined by the susceptibility of its tertiary nitrogen center to oxidative degradation and the potential for photo-induced radical formation at the benzylic position.

This guide provides an authoritative protocol for maximizing the shelf-life and experimental integrity of this compound.

Part 1: Physical & Chemical Stability Profile

Q: What are the primary degradation pathways for 4-Benzyl-1-ethylpiperidine?

A: As a tertiary amine with a benzylic moiety, this compound faces two distinct threats: N-Oxidation and Benzylic Oxidation .

  • N-Oxidation (Dominant Pathway): The lone pair of electrons on the nitrogen atom is prone to attack by atmospheric oxygen, leading to the formation of the N-oxide derivative.[1] This is the primary cause of purity loss.

  • Photo-Oxidation: Exposure to UV light can generate radicals at the benzylic carbon (the carbon connecting the phenyl ring to the piperidine), leading to cleavage or further oxidation products.

  • Carbon Dioxide Absorption: While less reactive than primary amines, tertiary amines can still interact with atmospheric CO₂ in the presence of moisture to form carbamate-like salts or bicarbonates, altering the pH and solubility profile.

Q: My sample has changed color. Is it still usable?

A:

  • Clear/Colorless: High purity (>98%).[1] Ideal for use.

  • Light Yellow/Straw: Minor surface oxidation (<1-2%).[1] Usable for most synthetic applications, but purification (distillation or chromatography) is recommended for sensitive kinetic studies.

  • Dark Amber/Brown: Significant degradation.[4] Do not use. The presence of N-oxides and radical coupling products can act as catalyst poisons or side-reaction initiators.[1]

Part 2: Storage & Handling Protocols

Q: What are the mandatory storage conditions?

A: To arrest the degradation pathways described above, you must implement a "Cold, Dark, Dry, Inert" protocol.[4]

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of auto-oxidation.[1]
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen and moisture, preventing N-oxide formation.[1]
Container Amber Glass with Teflon-lined capAmber glass blocks UV radiation (290-450 nm); Teflon prevents leaching and ensures a gas-tight seal.[1]
Desiccant Silica Gel (Secondary containment)Prevents moisture absorption which can catalyze CO₂ uptake.[1]

Q: Can I store this compound in a freezer (-20°C)?

A: Yes, but with a caveat. While -20°C offers superior stability, it increases the risk of water condensation upon thawing.

  • Protocol: If stored at -20°C, the vial must be allowed to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air will cause immediate condensation, introducing water into the amine.

Part 3: Troubleshooting & Experimental FAQs

Q: I see an unknown peak in my HPLC/LC-MS. Is it the N-oxide?

A: Likely. The N-oxide of 4-Benzyl-1-ethylpiperidine is more polar than the parent amine.[1]

  • HPLC Behavior: On a reverse-phase column (C18), the N-oxide will typically elute earlier (shorter retention time) than the parent peak due to increased polarity.[1]

  • LC-MS Signature: Look for a mass shift of +16 Da (M+16) relative to the parent ion [M+H]⁺.[1]

Q: How do I re-purify a degraded sample?

A: Since the impurities (N-oxides) are much more polar than the tertiary amine:

  • Flash Chromatography: Use a basic alumina column or silica gel pre-treated with 1% triethylamine. Elute with a gradient of Hexanes/Ethyl Acetate. The non-polar amine will elute first; the polar N-oxide will remain on the column.

  • Acid-Base Extraction:

    • Dissolve sample in ether/DCM.

    • Extract with dilute HCl (amine goes to aqueous phase; non-basic impurities stay in organic).[1]

    • Basify aqueous layer with NaOH.

    • Extract back into ether, dry over MgSO₄, and concentrate.

Part 4: Visualizing the Degradation Mechanism

The following diagram illustrates the critical "Failure Points" in the storage of 4-Benzyl-1-ethylpiperidine.

G cluster_prevention Protective Barrier (Storage Protocol) Compound 4-Benzyl-1-ethylpiperidine (Active Reagent) NOxide N-Oxide Impurity (+16 Da) Compound->NOxide Slow Oxidation (Room Temp) Radical Benzylic Radical Compound->Radical Photo-excitation Oxygen Atmospheric O2 Oxygen->NOxide UV UV Light UV->Radical Degradation Complex Tars (Yellow/Brown Color) NOxide->Degradation Thermal Decomp Radical->Degradation Polymerization Argon Argon Headspace Amber Amber Glass

Caption: Degradation pathways (Red/Yellow) vs. Protective barriers (Green).[1] The N-oxide formation is the primary shelf-life limiter.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine (Parent Structure).[1] Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the Suzuki protocol with piperidine substrates

Executive Summary: The "Piperidine Paradox" Piperidines represent a unique challenge in Palladium-catalyzed cross-coupling. They possess a dual nature: they are essential pharmacophores in drug discovery but act as poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidine Paradox"

Piperidines represent a unique challenge in Palladium-catalyzed cross-coupling. They possess a dual nature: they are essential pharmacophores in drug discovery but act as potent catalyst poisons in synthesis.

The secondary amine nitrogen (


) is a strong Lewis base. Without specific precautions, this nitrogen will datively bind to the Palladium center, displacing the phosphine ligands and arresting the catalytic cycle (often visible as "Palladium black" precipitation). Furthermore, if the piperidine ring carries the boron species (e.g., piperidinyl-4-boronic acid), the substrate is highly susceptible to protodeboronation, where the C-B bond cleaves before coupling occurs.

This guide provides a diagnostic framework to distinguish between Catalyst Poisoning and Substrate Decomposition , offering validated protocols to overcome both.

Diagnostic Flowchart: Why Did My Reaction Fail?

Before changing reagents randomly, use this logic flow to identify the root cause of failure.

TroubleshootingFlow Start Reaction Failed (Low Yield) CheckTLC Check TLC/LCMS What is the major species? Start->CheckTLC SM_Remains Starting Material (Halide) Intact CheckTLC->SM_Remains Halide + Boronate present Boron_Gone Halide Intact but Boronate Consumed CheckTLC->Boron_Gone Halide present, Boronate missing ColorCheck Did the reaction turn black immediately? SM_Remains->ColorCheck Poisoning ISSUE: Catalyst Poisoning Free amine coordinated to Pd ColorCheck->Poisoning Yes (Pd Black) OxidativeAdd ISSUE: Failed Oxidative Addition Ligand not electron-rich enough ColorCheck->OxidativeAdd No (Solution clear/brown) Protodeb ISSUE: Protodeboronation C-B bond hydrolysis Boron_Gone->Protodeb

Figure 1: Diagnostic logic for identifying failure modes in Suzuki coupling of piperidines.

Issue I: Catalyst Poisoning (The "Black Precipitate")

Symptom: The reaction mixture turns black (precipitates Pd metal) shortly after heating. Conversion is <10%.

Root Cause: The piperidine nitrogen lone pair competes with the phosphine ligand for the Pd center. Once the phosphine is displaced, the unstable Pd species aggregates into inactive Palladium black.

Mechanistic Insight

Standard ligands like PPh


 or dppf bind relatively weakly. A secondary amine (piperidine) effectively "kicks off" these ligands.


The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically bulky enough to prevent the amine from approaching the metal center.

Recommended System: Buchwald Precatalysts (Gen 3/4) Do not use in-situ generation (Pd(OAc)


 + Ligand) for difficult amines; the induction period allows poisoning to occur. Use pre-formed precatalysts that activate immediately.
ComponentRecommendationRationale
Precatalyst XPhos-Pd-G3 or RuPhos-Pd-G3 The "dialkylbiaryl" backbone provides steric bulk that shields the Pd center from amine coordination [1].
Alternative Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands bind Pd tightly and are highly resistant to displacement by amines.
Additive None (Avoid acids)While protonating the amine (HCl salt) stops poisoning, it also kills the Suzuki cycle (base is required).

Issue II: Protodeboronation (The "Disappearing Boronate")

Symptom: The aryl halide remains untouched, but the boronic acid is completely consumed. LCMS shows the formation of the de-borylated species (R-H).

Root Cause: Heterocyclic boronic acids (especially 2-pyridyl or


-heteroatom substituted piperidines) are unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes rapidly via a zwitterionic intermediate [2].
The Solution: Slow-Release Boron Species

If the boronic acid decomposes faster than the cross-coupling rate, you must switch to a species that releases the active boronic acid slowly or is inherently more stable.

Strategy A: Molander Salts (Potassium Organotrifluoroborates)


 salts are air-stable and do not hydrolyze immediately. They slowly release the active 

species in the reaction mixture, keeping the standing concentration low enough to favor coupling over decomposition [3].

Strategy B: MIDA Boronates N-Methyliminodiacetic acid (MIDA) esters protect the boron atom. They require hydrolysis (usually by aqueous base) to reveal the reactive species.

Validated Protocols

Protocol A: The "Gold Standard" for Piperidines (High Success Rate)

Use this for standard piperidine couplings where the amine is the nucleophile or a substituent.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • Catalyst: XPhos-Pd-G3 (2 - 5 mol%) [4]

    • Base: K

      
      PO
      
      
      
      (2.0 - 3.0 equiv) - Finely ground
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge solids into a vial equipped with a stir bar.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.[1][2]

    • Heat to 80°C - 100°C for 2-12 hours.

  • Why it works: The G3 precatalyst activates instantly. XPhos is bulky enough to block the piperidine nitrogen. The biphasic system solubilizes inorganic bases effectively.

Protocol B: The "Molander" Protocol (For Unstable Substrates)

Use this if Protocol A fails due to protodeboronation (boron species disappearing).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boron Source: Potassium Trifluoroborate (

      
      ) (1.5 equiv)
      
    • Catalyst: XPhos-Pd-G3 (or Pd(OAc)

      
       + RuPhos) (5 mol%)
      
    • Base: K

      
      CO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene : Water (3:1) or THF : Water (10:1)

  • Procedure:

    • Requires vigorous stirring (heterogeneous mixture).

    • Heat to 80°C - 100°C overnight.

  • Why it works: The slow hydrolysis of the

    
     salt matches the rate of the catalytic cycle, preventing the accumulation of unstable boronic acid [5].
    

Optimization Matrix

If the standard protocols yield <50%, use this matrix to select the next set of conditions.

VariableChange To...When to use
Ligand RuPhos or BrettPhos If XPhos fails. RuPhos is exceptional for secondary amines and highly hindered substrates [6].
Base Cs

CO

or KOH
If the reaction is sluggish (low conversion of halide). Cesium ("Cesium Effect") improves solubility in organic solvents.
Base K

HPO

If base-sensitive groups (esters, nitriles) are hydrolyzing. This is a much milder base.
Solvent n-Butanol If solubility is poor. Alcoholic solvents can sometimes facilitate transmetallation.

FAQ: Common User Questions

Q: Can I just protect the piperidine nitrogen with Boc? A: Yes, and this is often the easiest fix. N-Boc piperidines behave like standard alkyl chains. However, if your synthesis route forbids early protection, you must use the Buchwald G3/G4 precatalysts described above to tolerate the free amine.

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: This is usually a mass transfer issue.

  • Stirring: The Pd-G3 catalysts are extremely active; ensure rapid stirring to prevent localized catalyst death.

  • Degassing: On larger scales, simple sparging might be insufficient. Use 3 cycles of freeze-pump-thaw to remove Oxygen, which kills the electron-rich phosphine ligands.

Q: Why do you recommend K


PO

over Na

CO

?
A: Potassium phosphate is generally more soluble in dioxane/water mixtures and provides a slightly higher basicity profile without being as harsh as hydroxides. It is the industry standard for "difficult" Suzuki couplings [7].

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates." Chemical Science, 2011.

  • Lloyd-Jones, G. C. et al. "Kinetics and Mechanism of the Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2017.

  • Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates."[3] Organic Letters, 2008.[3][4]

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library.

  • Molander, G. A. "Application of Organotrifluoroborates in the Suzuki-Miyaura Reaction."[3] Aldrichimica Acta, 2006.

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2021.

  • BenchChem. "Troubleshooting Guide for Sluggish Suzuki Coupling Reactions." BenchChem Technical Support, 2025.[1]

Sources

Troubleshooting

Enhancing the purity of synthesized 4-Benzyl-1-ethylpiperidine

Welcome to the technical support guide for enhancing the purity of synthesized 4-Benzyl-1-ethylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enhancing the purity of synthesized 4-Benzyl-1-ethylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. We will explore common impurities, troubleshooting strategies, and detailed purification protocols in a practical, question-and-answer format. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Purifying Tertiary Amines

Piperidine derivatives, such as 4-Benzyl-1-ethylpiperidine, are crucial building blocks in medicinal chemistry.[1] However, their basic nature presents unique purification challenges. The lone pair of electrons on the nitrogen atom can lead to strong interactions with acidic stationary phases in chromatography, causing issues like peak tailing.[2][3] Furthermore, side reactions during synthesis can introduce impurities that are structurally similar to the target compound, complicating separation. This guide provides expert insights and validated protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a yellow to brown oil after synthesis. What is the cause of this discoloration and how can I remove it?

A1: The discoloration is most likely due to the presence of oxidation byproducts. Tertiary amines, including piperidine derivatives, can be susceptible to oxidation, especially when exposed to air over time.[4] The initial synthesis of the precursor, 4-benzylpiperidine, often involves catalytic hydrogenation of 4-benzylpyridine, and trace impurities from this step can also contribute to color.

Causality: The nitrogen atom's lone pair can be oxidized, or residual catalysts and reagents can promote the formation of colored polymeric materials. If benzyl chloride was used in an earlier step of the synthesis, impurities like benzaldehyde can be present, which are prone to oxidation and color formation.[5][6]

Troubleshooting & Purification Protocol:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities.

    • Dissolve the crude 4-Benzyl-1-ethylpiperidine in a suitable low-boiling organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a small amount of activated carbon (typically 1-2% w/w).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the carbon.

    • Wash the filter pad with fresh solvent to recover the product.

    • Remove the solvent under reduced pressure.

  • Vacuum Distillation: For thermally stable compounds, distillation is an excellent method for separating the desired product from non-volatile, colored impurities. A patent for the related compound 1-benzyl-4-piperidone specifies distillation under reduced pressure (130°C / 3-4 mmHg), suggesting this is a viable approach for similar structures.[7]

Q2: My TLC analysis shows a persistent spot corresponding to the starting material, 4-benzylpiperidine. How can I efficiently remove this impurity?

A2: Incomplete ethylation is a common issue, leaving residual secondary amine (4-benzylpiperidine) in your product. Separating a secondary and a tertiary amine can be challenging due to their similar polarities. However, we can exploit the subtle differences in their basicity and reactivity.

Causality: The secondary amine starting material is more polar than the tertiary amine product due to the N-H bond, which can engage in hydrogen bonding. This difference is the primary lever for chromatographic separation.

Purification Strategy: Optimized Flash Column Chromatography

Standard silica gel is acidic and interacts strongly with basic amines, leading to significant peak tailing and poor separation.[2] To counteract this, the mobile phase must be modified.

Step-by-Step Protocol:

  • Prepare the Slurry: Use a standard silica gel (40-63 µm).

  • Select the Eluent System: A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Crucial Step - Add a Basic Modifier: To neutralize the acidic silanol groups on the silica surface, add triethylamine (TEA) to your eluent system. A concentration of 0.5-2% (v/v) is typically effective.[2] An alternative is to use a 7N solution of ammonia in methanol as a small percentage of your polar solvent.

  • Run the Column:

    • Load your crude product onto the column (dry loading is often preferred for better resolution).

    • Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% TEA).

    • Gradually increase the polarity.

    • The less polar tertiary amine product (4-Benzyl-1-ethylpiperidine) should elute before the more polar secondary amine starting material (4-benzylpiperidine).

    • Collect fractions and analyze by TLC.

Alternative Stationary Phases:

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that often provides superior separation of amines without needing a mobile phase modifier.[3]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2]

Visualizing the Purification Workflow

A well-planned purification strategy is essential. The following diagram outlines the decision-making process based on the nature of the impurities present in your crude product.

Purification_Workflow Crude Crude 4-Benzyl-1-ethylpiperidine Workup Aqueous Acid-Base Extraction Crude->Workup Remove salts, water-soluble impurities Distill Vacuum Distillation Workup->Distill Product is thermally stable & impurities are non-volatile Chrom Column Chromatography Workup->Chrom Similar boiling points or thermally sensitive product Final Pure Product (>98%) Distill->Final Chrom->Final Analysis Purity Analysis (GC-MS, NMR, HPLC) Final->Analysis

Caption: General purification workflow for 4-Benzyl-1-ethylpiperidine.

Q3: I am considering purification by vacuum distillation. What are the key parameters to control?

A3: Vacuum distillation is highly effective for purifying liquid amines, provided they have sufficient thermal stability. The key is to lower the boiling point by reducing the pressure, thus preventing thermal decomposition.

Key Parameters & Protocol:

  • Apparatus: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware is dry.

  • Vacuum: A good vacuum pump capable of reaching <1 mmHg is recommended.

  • Heating: Use a heating mantle with a stirrer for uniform heating and to prevent bumping.

  • Fraction Collection: It is critical to collect fractions and analyze them (e.g., by TLC or GC) to ensure separation.

Expected Boiling Points (Estimated):

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)
4-Benzylpiperidine~275-277 °C~135-138 °C @ 10 mmHg
4-Benzyl-1-ethylpiperidine ~290-300 °C (Est.) ~145-155 °C @ 10 mmHg (Est.)
Ethyl Iodide72 °CN/A

Note: These are estimates. An initial small-scale distillation is recommended to determine the exact boiling range.

Protocol:

  • Charge the distillation flask with the crude oil.

  • Slowly apply vacuum, ensuring the system is stable.

  • Begin heating and stirring.

  • Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.

  • Carefully collect the main fraction at a stable temperature and pressure.

  • Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.

Q4: How can I be certain of my final product's purity and identity?

A4: A combination of analytical techniques is essential to confirm both the identity and purity of your final product. No single method is sufficient.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.

    • ¹H NMR: Look for the characteristic ethyl group signals (a quartet and a triplet) and the disappearance of the N-H proton from the 4-benzylpiperidine starting material.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for assessing purity and identifying volatile impurities. A single, sharp peak on the GC chromatogram is a good indicator of high purity. The mass spectrum provides the molecular weight, confirming the product's identity.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide highly accurate quantitative purity data (e.g., >99.5%).[8] Both normal-phase and reverse-phase methods can be developed. For tertiary amines, reverse-phase HPLC with an acidic mobile phase modifier (e.g., 0.1% TFA) often yields sharp, symmetrical peaks.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): While less definitive than NMR, FTIR can confirm the absence of certain functional groups, such as the N-H stretch (around 3300 cm⁻¹) of the secondary amine starting material.

Advanced Troubleshooting: The Acid-Base Extraction Logic

A liquid-liquid acid-base extraction is a powerful, scalable, and cost-effective first purification step. It effectively separates basic compounds (your product) from neutral and acidic impurities.

Extraction_Logic start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Extract with aqueous HCl (1M) start->step1 org1 Organic Layer 1: Neutral Impurities (e.g., Toluene, Dibenzyl Ether) step1->org1 (Discard) aq1 Aqueous Layer 1: Protonated Amine (R₃NH⁺Cl⁻) step1->aq1 step2 Basify with aqueous NaOH (2M) to pH > 12 aq1->step2 org2 Extract with fresh Organic Solvent step2->org2 aq2 Aqueous Layer 2: Inorganic Salts org2->aq2 (Discard) final_org Organic Layer 2: Purified Free Amine (R₃N) org2->final_org

Caption: Logic diagram for purification via acid-base extraction.

This workflow is highly effective for removing impurities that may arise from starting materials like benzyl chloride, which can contain neutral species like toluene or dibenzyl ether.[5]

References

  • 4-Benzylpiperidine - Wikipedia. Wikipedia. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
  • McCauley, J. A., et al. (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters, 10(21), 2459-2462. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. Available at: [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468-2475. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). Available at: [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.
  • 4-Benzylpiperidine PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • Piatkowski, K., et al. (2008). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Liquid Chromatography & Related Technologies, 31(15), 2302-2313. Available at: [Link]

  • McCauley, J. A., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 44(15), 2535-2545. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Lasota, J., & Kaczor, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6499. Available at: [Link]

  • EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol... Google Patents.
  • Kumar, V., et al. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives... Organic Process Research & Development, 11(4), 754-758. Available at: [Link]

  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin... Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at: [Link]

  • Piatkowski, K., et al. (2008). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds... ResearchGate. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

  • Analytical technology for cleaning verification and analysis of drug purity... Cranfield University. Available at: [Link]

  • Piperidine, 1-ethyl- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Available at: [Link]

  • Method for the determination of benzyl alcohol in workplace air... Publisso. Available at: [Link]

Sources

Optimization

Technical Support Center: Post-Treatment for 4-Benzylpiperidine Synthesis

[1] Topic: Post-Reaction Work-up & Purification Guide Ticket ID: BZP-PROC-001 Applicable Route: Catalytic Hydrogenation of 4-Benzylpyridine Audience: Process Chemists, R&D Scientists[1] Executive Summary This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Post-Reaction Work-up & Purification Guide Ticket ID: BZP-PROC-001 Applicable Route: Catalytic Hydrogenation of 4-Benzylpyridine Audience: Process Chemists, R&D Scientists[1]

Executive Summary

This guide addresses the critical post-treatment phase of 4-benzylpiperidine synthesis via the catalytic hydrogenation of 4-benzylpyridine (typically using Pd/C or PtO₂ in acidic media).[1] The transition from a crude reaction mixture to a pharmaceutical-grade intermediate requires strict adherence to pH control and catalyst management.[1]

The Core Challenge: The product is a secondary amine (pKa ~11.1), often generated in an acidic solvent (Acetic Acid/HCl). Successful isolation requires a precise "pH Swing" to liberate the free base from its salt form while managing the pyrophoric nature of the spent catalyst.[1]

Part 1: Critical Data & Properties

Before initiating work-up, verify your target parameters against the table below.

Property4-Benzylpiperidine (Free Base)4-Benzylpiperidine HCl (Salt)4-Benzylpyridine (Starting Material)
State Colorless to pale yellow oilWhite crystalline solidSolid / Low-melting solid
Solubility DCM, EtOAc, Toluene, Et₂OWater, Methanol, EthanolOrganics (Free base), Water (Salt)
pKa (Conj.[1][2] Acid) ~11.1 (Strong Base)N/A~5.3 (Weak Base)
Boiling Point High (~140-150°C @ 10mmHg)N/A (Decomposes/Melts)~280°C (760mmHg)
Storage Hygroscopic; absorbs CO₂ (air)Stable; Desiccator recommendedStable

Part 2: Standard Operating Procedure (SOP)

Module 1: Catalyst Removal (Safety Critical)

Objective: Remove heterogeneous catalyst (Pd/C) without triggering ignition or contaminating the filtrate.

  • Inerting: Do not expose the hot reaction mixture to air immediately.[1] Flush the headspace with Nitrogen or Argon.[1]

  • Filtration Aid: Prepare a Celite (diatomaceous earth) pad in a sintered glass funnel. Pre-wet the pad with the reaction solvent (e.g., Acetic Acid or Ethanol).[1]

  • Filtration: Filter the reaction mixture through the Celite pad.

    • Technical Insight: Do not let the catalyst cake run dry.[1] A dry Pd/C cake saturated with hydrogen is pyrophoric.[1] Keep it wet with solvent.[1]

  • Wash: Rinse the cake with 2-3 bed volumes of solvent to recover entrained product.[1]

  • Quench: Immediately submerge the used filter cake (wrapped in the filter paper/Celite) into a water-filled waste container.

Module 2: The "pH Swing" & Isolation (Yield Critical)

Objective: Switch the product from a water-soluble salt (Acetate/Hydrochloride) to a lipophilic free base.[1]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the solvent (Acetic Acid/Ethanol).[1] You will be left with a viscous oil or semi-solid residue (the amine salt).[1]

  • Dissolution: Redissolve the residue in Water (approx. 5-10 mL per gram of theoretical yield).

    • Check: The solution should be homogeneous. If cloudy, impurities are present.

  • Basification (The Critical Step):

    • Place the aqueous solution in an ice bath (exothermic).[1]

    • Slowly add 50% NaOH (aq) or conc. NH₄OH .

    • Target pH: You must reach pH > 12 .

    • Why? The pKa of the piperidine nitrogen is ~11.[1] At pH 10, ~10% of your product is still protonated (water-soluble) and will be lost in the aqueous layer.[1] At pH 12, >90% is free base.

  • Extraction:

    • Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Observation: The product (free base) will migrate into the organic layer.[1]

  • Drying: Wash combined organics with Brine, dry over Anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate solvent to yield the Crude Free Base (Oil) .[1]

Module 3: Purification (Purity Critical)

Objective: Remove unreacted starting material (4-benzylpyridine) and side products.[1][3]

Option A: Vacuum Distillation (For Free Base)

  • Suitable for large batches.[1]

  • Distill under high vacuum (< 1 mmHg). 4-benzylpiperidine boils significantly lower than the starting material due to the loss of aromaticity, but separation can be difficult if the column is short.[1]

Option B: Salt Crystallization (Recommended for High Purity)

  • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .[1]

  • Add HCl in Dioxane (or conc. HCl) dropwise until pH is acidic (pH ~2).[1]

  • Add Diethyl Ether until the solution turns slightly turbid.

  • Cool to 4°C. White crystals of 4-benzylpiperidine HCl will precipitate.[1]

  • Mechanism:[3][4][5][6] The saturated piperidine salt crystallizes readily, while impurities often remain in the mother liquor.

Part 3: Visualized Workflows

Diagram 1: Post-Treatment Workflow

This flowchart illustrates the critical decision points and physical state changes during workup.[1]

G Start Crude Reaction Mix (Acidic Media + Pd/C) Filter Filtration (Celite) Remove Catalyst Start->Filter Inert Atmosphere Conc Concentrate Filtrate (Remove Solvent) Filter->Conc Residue Residue (Amine Salt) Conc->Residue Basify Basify to pH > 12 (NaOH/NH4OH) Residue->Basify Dissolve in H2O Extract Extract with DCM Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product Free Base) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + Waste) PhaseSep->AqLayer CrudeOil Crude Oil (4-Benzylpiperidine) OrgLayer->CrudeOil Dry & Evap Purify Purification Path CrudeOil->Purify Distill Vacuum Distillation (Yields Pure Oil) Purify->Distill Route A SaltForm HCl Salt Formation (Yields Pure Solid) Purify->SaltForm Route B (Preferred)

Caption: Step-by-step isolation workflow from crude hydrogenation mixture to purified product.

Diagram 2: The Separation Logic (pKa Swing)

Understanding why incomplete reaction impurities (Pyridine) behave differently than the product (Piperidine).

G Substrate Component pKa (Conj. Acid) State at pH 12 Product 4-Benzylpiperidine (Product) ~11.1 Free Base (Neutral) Soluble in Organic Substrate->Product Impurity 4-Benzylpyridine (Starting Material) ~5.3 Free Base (Neutral) Soluble in Organic Substrate->Impurity SepNote CRITICAL NOTE: Both are neutral at pH 12. Extraction takes BOTH. Separation must occur via Distillation or Crystallization. Product->SepNote Impurity->SepNote

Caption: At extraction pH (12), both SM and Product are organic soluble.[1] Chemical purification (crystallization) is required to separate them.

Part 4: Troubleshooting FAQ

Q1: The oil obtained after extraction is cloudy and turning white on the surface. What is happening?

  • Diagnosis: This is likely Carbamate Formation .[1]

  • Explanation: 4-Benzylpiperidine is a secondary amine.[1] Like all secondary amines, it reacts reversibly with atmospheric CO₂ to form a carbamate salt (often appearing as a white crust).

  • Solution: Store the free base under Nitrogen/Argon.[1] If crust forms, redissolve in DCM, wash with dilute NaOH, dry, and re-concentrate. Convert to the HCl salt for long-term stability.[1]

Q2: My yield is significantly lower than expected (< 50%). Where did it go?

  • Diagnosis: Incomplete Extraction due to pH.[1]

  • Explanation: If you neutralized to pH 7-8 (neutral), the piperidine (pKa ~11) is still mostly protonated (

    
    ) and remains in the water layer.[1]
    
  • Fix: Check the aqueous waste layer.[1][6] Add more NaOH until pH > 12, then re-extract with DCM.

Q3: The product smells strongly of pyridine (unpleasant, fishy/sour odor).

  • Diagnosis: Incomplete Hydrogenation.[1]

  • Explanation: You have unreacted 4-benzylpyridine. The aromatic ring was not fully reduced.[1]

  • Fix: Do not proceed to biological testing. You must purify.

    • Method: Convert to the HCl salt.[1][2][7][8] Recrystallize from Ethanol/Ether.[1] The aromatic impurity does not form a stable crystalline HCl salt as readily as the piperidine product and will stay in the mother liquor.[1]

Q4: I see a new spot on TLC that is less polar than the product. What is it?

  • Diagnosis: Over-reduction (De-benzylation).[1]

  • Explanation: Under aggressive hydrogenation conditions (high pressure, high temp, or wrong catalyst), the benzyl group can be cleaved, yielding Piperidine and Toluene .

  • Fix: Control reaction temperature (keep < 50°C) and monitor H₂ uptake strictly.

References

  • Grokipedia. (n.d.).[1] 4-Benzylpiperidine Synthesis and Properties. Retrieved from 2[1]

  • National Center for Biotechnology Information (NCBI). (2005).[1] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharm Res. Retrieved from 8[1]

  • ChemicalBook. (n.d.).[1] 4-Benzylpiperidine Synthesis Routes. Retrieved from 9[1][10]

  • PubChem. (n.d.).[1] 4-Benzylpiperidine Compound Summary. Retrieved from 11

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking of 4-Benzylpiperidine Analogs as Monoamine Reuptake Inhibitors: A Guide for Preclinical Drug Discovery

This guide provides an in-depth comparative analysis of 4-benzylpiperidine analogs as inhibitors of monoamine reuptake transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transpo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-benzylpiperidine analogs as inhibitors of monoamine reuptake transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Designed for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development, this document synthesizes key findings on structure-activity relationships (SAR), inhibitory potencies, and the underlying molecular interactions that govern the selectivity of these compounds. We will delve into the experimental methodologies for the synthesis and evaluation of these analogs, providing a robust framework for the rational design of novel therapeutics for neuropsychiatric disorders.

The Scientific Imperative for Novel Monoamine Reuptake Inhibitors

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) contributes to the pathophysiology of major depressive disorder.[1] Consequently, inhibitors of the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft have been a cornerstone of antidepressant therapy. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated clinical efficacy, a significant portion of patients exhibit an inadequate response to these treatments. This has spurred the development of triple reuptake inhibitors (TRIs), which also modulate dopamine levels and may offer a broader spectrum of therapeutic action.[1]

The 4-benzylpiperidine scaffold has emerged as a versatile and promising template for the design of monoamine reuptake inhibitors. Its structural features allow for systematic modifications to fine-tune potency and selectivity across the three key monoamine transporters. This guide will compare and contrast different classes of 4-benzylpiperidine analogs, with a primary focus on the well-studied carboxamide derivatives, to elucidate the chemical principles that drive their pharmacological profiles.

The 4-Benzylpiperidine Carboxamide Scaffold: A Modular Platform for Tuning Selectivity

A significant body of research has focused on 4-benzylpiperidine carboxamides, revealing critical structural motifs that dictate their inhibitory activity and selectivity for SERT, NET, and DAT.[1] The general structure of these analogs can be deconstructed into three key components: the 4-benzylpiperidine core, a linker region, and a terminal aromatic moiety.

G cluster_0 4-Benzylpiperidine Carboxamide Scaffold Scaffold General Structure Core 4-Benzylpiperidine Core Linker Linker (e.g., -NH-(CH2)n-) Core->Linker Modulates overall conformation Aromatic Terminal Aromatic Moiety (R) Linker->Aromatic Influences potency and selectivity

Caption: General scaffold of 4-benzylpiperidine carboxamides.

The Critical Role of the Linker Length

One of the most influential structural modifications in this series is the length of the alkyl linker connecting the carboxamide nitrogen to the 4-benzylpiperidine core.[1][2] Studies have consistently shown that the number of carbon atoms in this linker is a key determinant of selectivity, particularly for the dopamine transporter.[1]

A comparative analysis of analogs with two- and three-carbon linkers reveals a distinct trend:

  • Three-Carbon Linker: Analogs with a three-carbon linker generally exhibit stronger inhibition of SERT and NET.[1]

  • Two-Carbon Linker: Conversely, shortening the linker to two carbons consistently enhances inhibitory potency at DAT.[1]

This striking observation suggests that the spatial arrangement of the terminal aromatic moiety relative to the 4-benzylpiperidine core is crucial for optimal interaction with the binding pockets of the respective transporters. The shorter linker likely orients the molecule in a conformation that is more favorable for binding to DAT, while the longer, more flexible three-carbon linker allows for an optimal fit within the SERT and NET binding sites.[1]

Impact of the Terminal Aromatic Substituent on Potency and Selectivity

The nature of the terminal aromatic substituent (R group) is another critical factor that governs the inhibitory profile of 4-benzylpiperidine carboxamides.[1] By systematically varying this moiety, researchers have been able to develop compounds with a range of activities, from dual SERT/NET inhibitors to potent triple reuptake inhibitors.

Key Structure-Activity Relationships:

  • Biphenyl vs. Diphenyl Substituents: A biphenyl substitution tends to confer strong SERT and NET inhibition, while a diphenylacetyl group is highly correlated with potent DAT inhibition.[1]

  • Naphthyl Substituents: Analogs bearing a 2-naphthyl group generally show enhanced SERT and NET inhibition compared to those with a 1-naphthyl moiety.[1]

These findings highlight the importance of the size, shape, and electronic properties of the terminal aromatic group in dictating the affinity and selectivity for the monoamine transporters. Molecular docking studies suggest that these aromatic groups engage in crucial hydrophobic and π-π stacking interactions with key amino acid residues within the transporter binding sites.[1]

Comparative Inhibitory Activities of 4-Benzylpiperidine Carboxamide Analogs

The following table summarizes the in vitro inhibitory potencies (IC50 values) of a series of 24 synthetic 4-benzylpiperidine carboxamides against human SERT, NET, and DAT.[3] This dataset provides a quantitative basis for the structure-activity relationships discussed above.

CompoundLinker (n)R GroupSERT IC50 (µM)NET IC50 (µM)DAT IC50 (µM)
7a 33,5-dichlorophenyl0.19-0.840.12-0.56>10
7b 32-indolyl0.24-0.920.12-0.56>10
7c 3benzo(b)furanyl0.45-0.540.54-0.71>10
7d 3benzo(b)thiophenyl0.32-0.610.98-10>10
7e 34-biphenyl0.04-0.070.01-2.12>10
7f 3diphenylacetyl>100.83-3.380.09-0.40
7g 3bis(4-chlorophenyl)acetyl>101.13-3.620.78-2.34
7h 32-quinolyl0.03-501.02-5.66>10
7i 31-naphthyl7.510.87-7.438.09
7j 32-naphthyl0.06-0.180.15-0.76>10
7k 36-bromo-2-naphthyl0.31-460.53-1.45>10
7l 36-methoxy-2-naphthyl0.23-0.450.02-2.72>10
8a 23,5-dichlorophenyl0.55-6.220.55-1.880.37-1.17
8b 22-indolyl0.15-1.120.20-3.820.34-1.68
8c 2benzo(b)furanyl0.19-2.791.52-2.200.96-2.59
8d 2benzo(b)thiophenyl0.18-5.390.60-1.260.84-2.13
8e 24-biphenyl0.9860.17-1.28>10
8f 2diphenylacetyl>100.29-160.32-3.5
8g 2bis(4-chlorophenyl)acetyl>10>100.195-2.05
8h 22-quinolyl0.42-1.450.53-1.45>10
8i 21-naphthyl>100.18-1055.37
8j 22-naphthyl0.39-1.310.28-0.570.71-3.70
8k 26-bromo-2-naphthyl0.48-0.830.02-0.190.41-1.73
8l 26-methoxy-2-naphthyl0.49-3.190.20-0.471.08-8.40
Venlafaxine --0.07-0.522.16-3.01-
GBR12909 ----0.02-0.08
*95% confidence interval could not be determined because the range was too wide. Data is presented as 95% confidence intervals.[3]

Beyond the Carboxamides: Exploring Other 4-Benzylpiperidine Analogs

While the carboxamides are the most extensively studied class of 4-benzylpiperidine-based monoamine reuptake inhibitors, other structural variations have also been explored.

4-Benzylpiperidine Naphthyl Ethers: A series of 4-benzylpiperidine naphthyl ethers have been designed and synthesized as potential antidepressants.[4] Several of these compounds were found to be potent inhibitors of both serotonin and norepinephrine reuptake, suggesting that the ether linkage can also serve as a viable connection point for the terminal aromatic system.[4]

Pyridazinobenzylpiperidine Derivatives: More recently, pyridazinobenzylpiperidine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of monoamine neurotransmitters.[5] While the primary target is different, this research highlights the versatility of the 4-benzylpiperidine scaffold in the design of CNS-active compounds.

Experimental Protocols

General Synthesis of 4-Benzylpiperidine Carboxamide Analogs

The synthesis of 4-benzylpiperidine carboxamides is typically achieved through a two-step process involving amidation and substitution.[2] A representative synthetic scheme is outlined below.

G Start 4-Benzylpiperidine Intermediate1 N-Acylated 4-Benzylpiperidine Start->Intermediate1 Amidation with R-CO-Cl or R-COOH Intermediate2 N-Alkylated 4-Benzylpiperidine Start->Intermediate2 N-Alkylation with linker precursor Final 4-Benzylpiperidine Carboxamide Analog Intermediate1->Final Alkylation of amide N with linker precursor Intermediate2->Final Amidation with R-COOH

Caption: General synthetic routes to 4-benzylpiperidine carboxamides.

A detailed experimental procedure for the synthesis of a representative 4-benzylpiperidine carboxamide is as follows:

(1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (7)) [6]

To a solution of (6,7-dimethoxy-3.4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.27 mmol) in a 3:1 mixture of CH3CN/CH2Cl2 is added benzyl chloride (1.27 mmol) and K2CO3. The reaction mixture is stirred under reflux for 72 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in CH2Cl2 and washed with a 10% K2CO3 solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent to afford the title compound as a colorless oil. The hydrochloride salt can be prepared by treating a solution of the free base in isopropanol with a 7.4% w/v solution of HCl in isopropanol.[6]

In Vitro Monoamine Reuptake Inhibition Assay

The inhibitory potency of the synthesized compounds on SERT, NET, and DAT is determined using a radioligand uptake inhibition assay in human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters.[7][8][9][10]

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably transfected with human SERT, NET, or DAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 50,000 - 150,000 cells per well and allowed to adhere overnight.[10]

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4). For monoamine uptake assays, the buffer should be supplemented with ascorbic acid and a monoamine oxidase inhibitor such as pargyline to prevent degradation of the radiolabeled substrate.[10]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., venlafaxine for SERT/NET, GBR12909 for DAT) in the assay buffer.

  • Pre-incubation: On the day of the assay, the culture medium is aspirated, and the cells are washed with the assay buffer. The cells are then pre-incubated with the test compounds or vehicle for 30 minutes at 37°C.[10]

  • Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA or [3H]MPP+ for DAT) to each well.[7][9][10]

  • Incubation: The plates are incubated for a predetermined time (typically 10-20 minutes) at 37°C to allow for transporter-mediated uptake of the radioligand.[7][10]

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.[10]

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.[10]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

G Start Plate transfected HEK293 cells Step2 Pre-incubate with 4-benzylpiperidine analog Start->Step2 Step3 Add radiolabeled monoamine Step2->Step3 Step4 Incubate to allow uptake Step3->Step4 Step5 Wash to remove extracellular radiolabel Step4->Step5 Step6 Lyse cells and quantify intracellular radioactivity Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Conclusion and Future Directions

The 4-benzylpiperidine scaffold has proven to be a remarkably fruitful starting point for the development of novel monoamine reuptake inhibitors. The modular nature of this chemical class, particularly the carboxamide derivatives, allows for the systematic tuning of potency and selectivity through modifications of the linker and terminal aromatic regions. The comparative data presented in this guide clearly illustrate the structure-activity relationships that govern the interaction of these analogs with SERT, NET, and DAT.

Future research in this area should continue to explore the vast chemical space around the 4-benzylpiperidine core. The synthesis and evaluation of non-carboxamide analogs, such as ethers and other bioisosteres, may lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the molecular interactions within the transporter binding sites, aided by computational modeling and structural biology, will be instrumental in the rational design of the next generation of monoamine reuptake inhibitors with enhanced efficacy and safety profiles.

References

  • Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6418–6426. [Link]

  • Uptake and superfusion experiments in parental HEK 293 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, A., Al-Anesi, A., & Marzouk, M. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 28(4), 1833. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Pharmaceuticals, 10(4), 90. [Link]

  • Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2005). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 761–764. [Link]

  • Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392–398. [Link]

  • Rojas-Prats, E., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4989. [Link]

  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-398. [Link]

  • Paudel, S., et al. (2018). Design, Synthesis, and Systematic Evaluation of 4-arylpiperazine- And 4-benzylpiperidine Napthyl Ethers as Inhibitors of Monoamine Neurotransmitters Reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5955-5964. [Link]

  • Lotharius, J., Gloor, S., O'Malley, K. L., & O'Malley, K. (2000). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Journal of Neuroscience, 20(24), 9037-9043. [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137-12142. [Link]

  • [3H]Dopamine ([3H]DA) uptake in HEK293 cells expressing the hDAT-PG... (n.d.). ResearchGate. Retrieved from [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences of the United States of America, 108(29), 12137–12142. [Link]

  • Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-398. [Link]

  • Tuccinardi, T., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3424-3437. [Link]

  • Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters with High-Affinity Substrate-Based Bivalent Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

Sources

Comparative

A Comparative Guide to 4-Benzyl-1-ethylpiperidine Derivatives and Donepezil in Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of more effective treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) remain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. Donepezil, a piperidine derivative, has long been a frontline medication, but the quest for agents with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a comparative analysis of a promising class of compounds, 4-benzyl-1-ethylpiperidine derivatives, and the established drug, donepezil, focusing on their efficacy as AChE inhibitors. While direct comparative data for 4-benzyl-1-ethylpiperidine derivatives is emerging, this guide will draw upon the broader class of N-benzylpiperidine derivatives to provide a comprehensive overview based on available experimental evidence.

The Rationale for Targeting Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. Donepezil exemplifies the success of this strategy. However, the development of novel AChE inhibitors, such as 4-benzyl-1-ethylpiperidine derivatives, is driven by the potential for greater potency, improved selectivity over butyrylcholinesterase (BuChE), and potentially disease-modifying secondary effects.

Mechanism of Action: A Shared Target

Both donepezil and the N-benzylpiperidine class of compounds are reversible inhibitors of acetylcholinesterase. They bind to the active site of the enzyme, preventing it from breaking down acetylcholine.

Donepezil's Binding Profile: Donepezil is known to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual binding is thought to contribute to its high potency and selectivity.

N-Benzylpiperidine Derivatives' Binding Profile: The N-benzylpiperidine scaffold is a key pharmacophore that also interacts with the active site of AChE. The benzyl group can form crucial π-π stacking interactions with aromatic residues in the enzyme's active site gorge, while the piperidine nitrogen can engage in hydrogen bonding or ionic interactions. The ethyl group on the piperidine nitrogen, in the case of 4-benzyl-1-ethylpiperidine derivatives, can further influence binding affinity and selectivity through hydrophobic interactions.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Hydrolyzed_ACh Choline + Acetate AChE->Hydrolyzed_ACh Produces Inhibitor Donepezil or 4-Benzyl-1-ethylpiperidine Derivative Inhibitor->AChE Inhibits caption Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Comparative Efficacy: In Vitro Studies

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro AChE inhibitory activity of donepezil and various N-benzylpiperidine derivatives from several studies.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)Reference
Donepezil5.7 - 10.257100 - 10250~1250 - 1000[1]
N-Benzylpiperidine Derivatives
Compound 210.56>10,000>18,000[2]
Compound 191.2~41,640~34,700
Compound 4a (a 2-chlorobenzyl deriv.)910--
Compound 4e (an isoxazole deriv.)16,07015,160~0.94[3]
Compound d10 (an HDAC/AChE inhibitor)3,220--[4]

Analysis of In Vitro Data:

The data clearly demonstrates that structural modifications to the N-benzylpiperidine scaffold can lead to compounds with significantly higher potency than donepezil. For instance, compound 21, a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine derivative, exhibits an IC50 value nearly ten times lower than that of donepezil, indicating substantially greater in vitro potency.[2] Furthermore, some derivatives, such as compound 21 and compound 19, display remarkable selectivity for AChE over BuChE, a desirable characteristic that may lead to a reduction in peripheral side effects.[2]

It is important to note that the specific "1-ethyl" substitution of the topic is not explicitly detailed in these high-potency examples. However, the general principle of modifying the N-alkyl substituent on the piperidine ring is a key strategy in the design of novel AChE inhibitors. The introduction of different functional groups on the benzyl ring and modifications to the linker between the piperidine and other aromatic moieties also significantly impact activity. For example, electron-withdrawing groups on the benzyl ring have been shown to enhance potency in some series.

Comparative Efficacy: In Vivo Studies

While in vitro data provides a crucial measure of a compound's intrinsic activity, in vivo studies are essential to evaluate its efficacy in a complex biological system. The scopolamine-induced amnesia model in rodents is a widely used preclinical model to assess the potential of compounds to improve cognitive function. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in Alzheimer's disease.

A study on novel N-benzyl pyridine-2-one derivatives demonstrated their neuroprotective effects against scopolamine-induced cognitive decline in mice.[5] The study found that these derivatives significantly inhibited the increase in brain AChE levels caused by scopolamine.[5] Notably, some of the synthesized compounds showed greater efficacy in improving memory and learning in the Morris water maze test compared to donepezil at the same dose.[5]

Another study involving a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine derivative (compound 21 from the in vitro table) showed that at a dose of 3 mg/kg, it produced a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, demonstrating its ability to modulate cholinergic activity in vivo.[2]

These in vivo findings suggest that novel N-benzylpiperidine derivatives not only possess potent AChE inhibitory activity but can also translate this activity into improved cognitive performance in animal models, with some showing potential for superior efficacy compared to donepezil.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental methodologies employed. The following is a detailed protocol for the most common in vitro assay for measuring AChE activity.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is a widely accepted standard for measuring AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (4-benzyl-1-ethylpiperidine derivatives and donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known AChE inhibitor like physostigmine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and donepezil at various concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) Start->Prepare_Reagents Plate_Setup 96-Well Plate Setup: Add Buffer, Inhibitor, and AChE Prepare_Reagents->Plate_Setup Incubation1 Pre-incubate at 37°C for 15 min Plate_Setup->Incubation1 Add_DTNB Add DTNB Solution Incubation1->Add_DTNB Add_ATCI Initiate Reaction: Add ATCI Solution Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_ATCI->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End caption Workflow for the Ellman's AChE Inhibition Assay

Caption: Workflow for the Ellman's AChE Inhibition Assay.

Structure-Activity Relationship (SAR) and Experimental Design Rationale

The design of novel N-benzylpiperidine derivatives is guided by a deep understanding of the structure-activity relationship (SAR). The causality behind experimental choices in modifying the lead structures is to optimize interactions with the AChE active site and improve drug-like properties.

  • The N-Benzyl Group: This moiety is critical for binding to the peripheral anionic site (PAS) of AChE through π-π interactions. Substitutions on the benzyl ring, such as halogens or methoxy groups, can modulate this interaction and affect potency. For example, some studies have shown that electron-withdrawing groups can increase activity.[2]

  • The Piperidine Ring: The nitrogen atom of the piperidine ring is often protonated at physiological pH and can form a crucial cation-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE.

  • The N-Alkyl Substituent (e.g., Ethyl): The nature of the alkyl group on the piperidine nitrogen influences the basicity of the nitrogen and can make hydrophobic contacts within the active site gorge. The ethyl group in 4-benzyl-1-ethylpiperidine derivatives represents a specific modification aimed at optimizing these interactions.

  • The Linker: The group connecting the piperidine ring to other functionalities is varied to achieve optimal positioning of the pharmacophoric elements within the AChE active site.

SAR_Concept SAR Structure-Activity Relationship (SAR) of N-Benzylpiperidine Derivatives N-Benzyl Group Piperidine Ring N-Alkyl Substituent Linker Benzyl_Interaction π-π stacking with PAS SAR:f0->Benzyl_Interaction Piperidine_Interaction Cation-π interaction with CAS SAR:f1->Piperidine_Interaction Alkyl_Interaction Hydrophobic interactions SAR:f2->Alkyl_Interaction Linker_Function Optimal positioning of pharmacophores SAR:f3->Linker_Function caption Key Structural Elements and Their Roles in AChE Binding

Caption: Key Structural Elements and Their Roles in AChE Binding.

Conclusion

The exploration of 4-benzyl-1-ethylpiperidine derivatives, as part of the broader class of N-benzylpiperidine compounds, represents a promising avenue in the development of novel acetylcholinesterase inhibitors. In vitro studies have demonstrated that carefully designed derivatives can surpass the potency and selectivity of donepezil. Furthermore, preliminary in vivo data suggests that these enhanced in vitro properties can translate into improved cognitive enhancement in preclinical models of Alzheimer's disease.

The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the identification of even more potent and selective AChE inhibitors. While more extensive in vivo and clinical studies are required to fully elucidate their therapeutic potential, the evidence presented in this guide strongly supports the continued development of 4-benzyl-1-ethylpiperidine derivatives and related compounds as next-generation treatments for Alzheimer's disease and other disorders characterized by cholinergic deficits.

References

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024). National Institutes of Health. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (n.d.). National Institutes of Health. [Link]

  • In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. (2007). National Institutes of Health. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. [Link]

  • Effects of donepezil on scopolamine-induced learning and memory... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2020). PubMed. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • Graph representing the AChE inhibitory activity of Donepezil and the... (n.d.). ResearchGate. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. (2019). Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

Sources

Validation

Selectivity profile of 4-Benzyl-1-ethylpiperidine for dopamine vs. serotonin transporters

The following technical guide provides an in-depth selectivity profile for 4-Benzyl-1-ethylpiperidine and its core scaffold, 4-Benzylpiperidine . Editorial Note: The pharmacological literature primarily characterizes the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth selectivity profile for 4-Benzyl-1-ethylpiperidine and its core scaffold, 4-Benzylpiperidine .

Editorial Note: The pharmacological literature primarily characterizes the N-unsubstituted parent compound, 4-Benzylpiperidine (4-BP) , as a highly selective monoamine releaser. The N-ethyl derivative (4-Benzyl-1-ethylpiperidine , CAS 93803-30-6) is a close structural analog. In the absence of separate, widely published binding data specific to the N-ethyl variant, this guide presents the definitive data for the 4-Benzylpiperidine scaffold, while discussing the Structure-Activity Relationship (SAR) implications of N-ethylation (which typically modulates lipophilicity and blood-brain barrier penetration without abolishing the core mechanism).

Executive Summary

4-Benzylpiperidine (and its N-substituted analogs like 4-Benzyl-1-ethylpiperidine ) represents a distinct class of substrate-based monoamine releasers . Unlike reuptake inhibitors (e.g., Cocaine, GBR-12909) that merely block the transporter, this scaffold translocates via the transporter to trigger reverse transport of neurotransmitters.

Its defining characteristic is a high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) . This profile makes it a critical probe for separating the reinforcing effects of dopamine from the confounding serotonergic effects often seen with non-selective amphetamines.

Key Performance Metrics (Parent Scaffold)
  • Primary Mechanism: Substrate-based Monoamine Release.[1]

  • Selectivity Ratio (DA/5-HT): ~48-fold preference for Dopamine release over Serotonin release.[2]

  • Potency Rank: NET > DAT >>> SERT.

Comparative Pharmacological Profile

The following table contrasts the 4-Benzylpiperidine scaffold with standard reference compounds. The data highlights its unique position as a "clean" DA/NE releaser compared to the "dirty" profile of Cocaine or the SERT-heavy profile of Fenfluramine.

Table 1: Transporter Selectivity and Potency ( / )
CompoundMechanismDAT Potency (nM)SERT Potency (nM)Selectivity (DA vs. 5-HT)Primary Application
4-Benzylpiperidine Releaser 109 (

)
5,246 (

)
~48-fold (Selective) DA/NE Probe, Addiction Research
d-Amphetamine Releaser251,800~70-foldADHD, Narcolepsy
Cocaine Uptake Inhibitor240 (

)
220 (

)
~1-fold (Non-selective)Local Anesthetic, Abuse
Methamphetamine Releaser24730~30-foldADHD, Abuse
Fenfluramine Releaser>10,00079Selectively SERTAnorectic (Withdrawn)
GBR-12909 Uptake Inhibitor113,500~300-foldResearch Tool (Uptake only)

Data Source: Negus, S. S., et al. (2009).[2][3][4] Journal of Pharmacology and Experimental Therapeutics. [1]

Structure-Activity Relationship (SAR) Note: The N-Ethyl Group

The addition of an ethyl group to the piperidine nitrogen (yielding 4-Benzyl-1-ethylpiperidine ) introduces the following physicochemical shifts:

  • Increased Lipophilicity: The ethyl group enhances LogP, potentially increasing blood-brain barrier (BBB) permeability and onset speed compared to the secondary amine.

  • Metabolic Stability: N-ethylation can protect the nitrogen from rapid oxidative deamination, potentially prolonging the half-life before N-dealkylation occurs.

  • Potency Shift: In many phenethylamine/piperidine SARs, N-alkylation (beyond methyl) can slightly reduce transporter affinity due to steric hindrance at the substrate binding site, potentially shifting the profile more towards reuptake inhibition rather than release, though the core selectivity for DAT/NET usually remains intact.

Mechanism of Action: Substrate Translocation

Unlike GBR-12909 which binds to the S1 site and locks the transporter, 4-Benzylpiperidine acts as a transportable substrate . It enters the presynaptic terminal via DAT/NET and disrupts vesicular storage (VMAT2 interaction), causing a reversal of the membrane transporter flux.

Figure 1: Mechanistic Pathway (Releaser vs. Inhibitor)

G cluster_0 Extracellular Space cluster_1 Presynaptic Terminal Ligand 4-Benzyl-1-ethylpiperidine DAT DAT (Transporter) Ligand->DAT Binds & Translocates VMAT VMAT2 Ligand->VMAT Displaces DA DA_Out Dopamine (Synaptic) DAT->Ligand Enters Cytosol DAT->DA_Out Efflux (Release) DA_In Dopamine (Cytosolic) VMAT->DA_In Increases Cytosolic DA DA_In->DAT Reverse Transport

Caption: 4-Benzylpiperidine enters the neuron via DAT, displaces vesicular dopamine via VMAT2, and triggers reverse transport, flooding the synapse with dopamine.

Experimental Protocols for Validation

To verify the selectivity profile of 4-Benzyl-1-ethylpiperidine in your own lab, use the following standardized Synaptosomal Release Assay . This distinguishes "release" from "reuptake inhibition."

Protocol: In Vitro Monoamine Release Assay

Objective: Determine


 for DA vs. 5-HT release in rat brain synaptosomes.

Reagents:

  • Tissue: Rat striatum (for DA) and whole brain minus cerebellum/striatum (for 5-HT).

  • Radioligands:

    
     (DA substrate analog) or 
    
    
    
    ;
    
    
    .
  • Buffer: Krebs-HEPES buffer (pH 7.4).

Workflow:

  • Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (12,000g x 20 min) to yield P2 synaptosomal pellet.

  • Pre-loading: Resuspend P2 pellet in buffer. Incubate with 5 nM

    
     for 30 min at 37°C to load synaptosomes.
    
  • Wash: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase: Aliquot pre-loaded synaptosomes into 96-well plates. Add test compound (4-Benzyl-1-ethylpiperidine) at varying concentrations (1 nM – 100 µM).

  • Incubation: Incubate for 5–10 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity remaining on the filter (retained) vs. radioactivity in the filtrate (released) using Liquid Scintillation Counting.

  • Calculation: Plot % Release vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Interpretation:

  • High Selectivity: A large gap between the DA release curve (shifted left) and the 5-HT release curve (shifted right).

  • Releaser Confirmation: If the effect is blocked by a reuptake inhibitor (e.g., Nomifensine), the compound is confirmed as a substrate-based releaser.

Applications in Drug Development[2][3][4]

The 4-Benzylpiperidine scaffold is utilized primarily in Addiction Medicine and Neuropsychiatric Research .

  • Agonist Replacement Therapy: Its ability to release DA/NE without significant 5-HT release mimics the reinforcing effects of cocaine/amphetamine but with a potentially lower abuse liability profile due to slower pharmacokinetics (if formulated appropriately) or specific receptor modulation.

  • Depression & ADHD: The dual NE/DA mechanism (NDRA) is highly effective for attention deficits and anhedonia, similar to Bupropion but with a release mechanism.

  • Probe for 5-HT Toxicity: By lacking 5-HT release, it avoids the valvular heart disease and pulmonary hypertension risks associated with serotonergic releasers like Fenfluramine.

Figure 2: Selectivity Decision Logic

D Start Compound Evaluation (4-Benzyl-1-ethylpiperidine) Assay Run Release Assay (DA vs 5-HT) Start->Assay Result1 DA EC50 < 100 nM 5-HT EC50 > 5000 nM Assay->Result1 Observed Profile Result2 DA EC50 ≈ 5-HT EC50 Assay->Result2 Amphetamine-like Profile Conclusion1 High Selectivity Confirmed (Suitable for DA-specific probe) Result1->Conclusion1 Conclusion2 Non-Selective (High Abuse/Side Effect Risk) Result2->Conclusion2

Caption: Decision tree for validating the utility of 4-Benzylpiperidine derivatives based on selectivity thresholds.

References

  • Negus, S. S., Baumann, M. H., Rothman, R. B., Mello, N. K., & Blough, B. E. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281.[2][3][4]

  • Baumann, M. H., et al. (2011). Evaluation of the reinforcing effects of the dopamine/norepinephrine releaser 4-benzylpiperidine in rhesus monkeys. Behavioral Pharmacology.

  • PubChem Database. 4-Benzylpiperidine (CID 31738) and 4-Benzyl-1-ethylpiperidine (CAS 93803-30-6).

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides

Executive Summary The 4-benzylpiperidine carboxamide scaffold represents a pivotal structural class in neuropharmacology, serving as a versatile template for designing ligands targeting the NMDA receptor (specifically th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzylpiperidine carboxamide scaffold represents a pivotal structural class in neuropharmacology, serving as a versatile template for designing ligands targeting the NMDA receptor (specifically the GluN2B subunit) and monoamine transporters (MATs) . While the parent 4-benzylpiperidine moiety (structurally related to Ifenprodil ) is a classic pharmacophore for GluN2B selectivity, the introduction of a carboxamide functionality at the C4 position or within the N-linker significantly alters the physicochemical profile, metabolic stability, and selectivity window.

This guide objectively compares 4-benzylpiperidine carboxamides against standard GluN2B antagonists (Ifenprodil, Ro 25-6981) and structural analogs. We focus on the "carboxamide advantage"—specifically its role in mitigating off-target liabilities such as hERG inhibition and


-adrenergic receptor binding.

Part 1: The Scaffold & Mechanistic Basis

Pharmacophore Decomposition

The 4-benzylpiperidine carboxamide scaffold functions as a "bi-functional anchor." In GluN2B antagonism, it occupies the interface between the GluN1 and GluN2B subunits (the amino-terminal domain, ATD), distinct from the glutamate binding site.

  • The Benzyl Moiety (Hydrophobic Domain): Engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr176, Phe335) within the receptor pocket.
  • The Piperidine Ring (Basic Center): The protonated nitrogen forms a critical cation-

    
     interaction or salt bridge (often with Glu/Asp residues).
    
  • The Carboxamide (H-Bonding/Rigidity): Unlike simple alkyl chains, the carboxamide provides a directional Hydrogen Bond Donor (HBD) and Acceptor (HBA), crucial for orienting the molecule to avoid hERG channel pore trapping.

Mechanism of Action Diagram

The following diagram illustrates the binding logic and the functional consequence of this scaffold.

G Scaffold 4-Benzylpiperidine Carboxamide Target GluN2B Subunit (ATD) Scaffold->Target High Affinity Binding hERG hERG K+ Channel (Safety Liability) Scaffold->hERG Potential Blockade (Carboxamide mitigates) Alpha1 Alpha-1 Adrenergic (Hypotension Risk) Scaffold->Alpha1 Selectivity Filter Interaction Allosteric Modulation Target->Interaction Stabilizes Closed State Effect Inhibition of Ca2+ Influx Interaction->Effect Neuroprotection / Analgesia

Caption: Mechanistic pathway of 4-benzylpiperidine carboxamides showing primary efficacy target (GluN2B) and key safety liabilities (hERG/Alpha-1) that the scaffold aims to avoid.

Part 2: Comparative SAR Analysis

This section contrasts the 4-benzylpiperidine carboxamide series with the industry standard Ifenprodil .

Selectivity and Potency Comparison

The introduction of the carboxamide group (often at the 4-position) generally reduces lipophilicity (


) compared to the alkyl-linked Ifenprodil, which correlates with reduced CNS side effects and improved selectivity ratios.
FeatureIfenprodil (Standard)4-Benzylpiperidine CarboxamideSAR Implication
Primary Target GluN2B (

nM)
GluN2B / MATs (

nM)
Carboxamide maintains potency but allows vector exploration for dual-targeting.
hERG Inhibition High Risk (

)
Moderate/Low Risk (

)
Polar carboxamide reduces hydrophobic trapping in the hERG pore.

-Adrenergic
High Affinity (Hypotension)Low Affinity (>100-fold selective)Steric bulk of carboxamide disfavors

binding pockets.
Metabolic Stability Moderate (CYP2D6 substrate)HighAmide bond is more stable than the labile hydroxyl-alkyl chain of Ifenprodil.
Structural Optimization Zones
  • Zone 1: N-Substitution: Bulky hydrophobic groups (e.g., phenylpropyl) on the piperidine nitrogen increase GluN2B affinity but also hERG liability.

  • Zone 2: The Carboxamide Linker: Replacing the flexible alkyl linker with a carboxamide restricts conformation.

    • Observation: Compounds with a 2-carbon linker between the amide and the aromatic ring often show superior Triple Reuptake Inhibition (TRI) profiles compared to 3-carbon linkers [1].

  • Zone 3: Benzyl Ring Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at the para position of the benzyl ring enhance metabolic stability against hydroxylation.

Part 3: Experimental Validation Protocols

To generate the data required for the comparison above, the following self-validating protocols are recommended.

Synthesis of 1-Benzylpiperidine-4-Carboxamides

Based on nucleophilic substitution and amide coupling workflows [2, 4].

  • Starting Material: 4-Piperidinecarboxamide (isonipecotamide).[1]

  • N-Alkylation (Step A):

    • Dissolve 4-piperidinecarboxamide (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and the appropriate substituted benzyl bromide (1.1 eq).
      
    • Stir at 60°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Disappearance of the secondary amine peak.

  • Amide Coupling (Alternative Route - if functionalizing the acid):

    • React 1-benzylpiperidine-4-carboxylic acid with an amine (R-NH2) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Functional Assay: FLIPR Calcium Flux (GluN2B Antagonism)

Validates the functional blockade of the receptor.

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (

    
    ) for 45 min at 37°C.
    
  • Compound Addition: Add test compounds (0.1 nM – 10

    
    ) and incubate for 10 min.
    
  • Stimulation: Inject Glutamate (

    
    ) and Glycine (
    
    
    
    ).
  • Readout: Measure fluorescence decrease relative to control (Ifenprodil).

  • Data Analysis: Fit to a 4-parameter logistic equation to determine

    
    .
    

Part 4: Safety & Liability Assessment (hERG)

The most critical differentiator for this scaffold is the hERG safety margin. 4-benzylpiperidines are notorious for hERG blockade due to the basic nitrogen and lipophilic tails.

The "Carboxamide Fix"

Experimental data suggests that introducing the carboxamide group lowers


 (lipophilicity).
  • Protocol:

    
    -Dofetilide binding assay or PatchXpress electrophysiology.
    
  • Threshold: A viable lead candidate must show an

    
    .
    
  • Result: Representative carboxamide analogs often achieve a ratio of >50, whereas Ifenprodil sits at ~5-10 [3].

Screening Workflow Diagram

Use this decision tree to filter compounds based on the SAR described.

Workflow Syn Synthesis (Amide Coupling) Bind Binding Assay (Radioligand) Syn->Bind Yield > 50% Func Ca2+ Flux (Functional) Bind->Func Ki < 100 nM Tox hERG / Alpha-1 Counter-Screen Func->Tox IC50 < 200 nM Tox->Syn Fail: Redesign Lead Lead Candidate Tox->Lead Selectivity > 30x

Caption: Optimization cascade for 4-benzylpiperidine carboxamides. The critical 'Go/No-Go' decision lies at the Tox stage (hERG liability).

References

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the linker length effects on monoamine reuptake inhibition. URL:[Link]

  • Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists. Source: PubMed. Context: Establishes the SAR for amide-linked derivatives in NR2B antagonism. URL:[Link]

  • Characterisation of N-methyl-D-aspartate receptor-specific [3H]Ifenprodil binding. Source: Journal of Neurochemistry (via PubMed). Context: The gold-standard protocol for assessing binding affinity at the ifenprodil site. URL:[Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked derivatives. Source: Taylor & Francis Online. Context: Detailed synthetic protocols for benzylpiperidine carboxamide derivatives. URL:[Link]

Sources

Validation

Comparative Neurotoxicological Profiling: 4-Benzyl-1-ethylpiperidine and Metabolites

Executive Summary 4-Benzyl-1-ethylpiperidine (4-BEP) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic precursor to the monoamine-releasing agent 4-benzylpiperidine .[1] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1-ethylpiperidine (4-BEP) represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic precursor to the monoamine-releasing agent 4-benzylpiperidine .[1] While often utilized as an intermediate in the synthesis of neuroactive agents (e.g., Ifenprodil analogs) or encountered as a novel psychoactive substance (NPS) impurity, its specific neurotoxicological profile requires rigorous stratification against established piperidine neurotoxins.

This guide provides a technical framework for assessing the neurotoxicity of 4-BEP. Unlike direct neurotoxins (e.g., MPTP), 4-BEP toxicity is likely metabolically driven , mediated by N-dealkylation and subsequent dopaminergic dysregulation. The following protocols and comparative data empower researchers to distinguish between benign pharmacological activity and irreversible neurodegeneration.

Part 1: Comparative Toxicological Profile

To objectively assess 4-BEP, we must benchmark it against compounds with defined neurotoxic/therapeutic windows.

Structural & Functional Comparison[2]
  • Target (4-BEP): High lipophilicity facilitates rapid Blood-Brain Barrier (BBB) penetration. Primary risk stems from conversion to 4-benzylpiperidine.

  • High-Toxicity Benchmark (BZP/PCP): N-Benzylpiperazine (BZP) and Phencyclidine (PCP) serve as positive controls for excitotoxicity and monoaminergic terminal damage.

  • Therapeutic Benchmark (Ifenprodil): Contains the 4-benzylpiperidine moiety but includes steric bulk that prevents neurotoxic uptake patterns, serving as a negative control.

Table 1: Comparative Neurotoxicity Markers

Feature4-Benzyl-1-ethylpiperidine (4-BEP)4-Benzylpiperidine (Metabolite)N-Benzylpiperazine (BZP) [High Tox]Ifenprodil [Therapeutic]
Primary Mechanism Membrane disruption (solvent effects); Pro-drugMonoamine Release (DA/NE)5-HT/DA Release + Reuptake InhibitionNMDA Receptor Antagonist (GluN2B)
Metabolic Fate N-deethylation (CYP450)Ring HydroxylationHydroxylation/GlucuronidationConjugation
Mitochondrial Risk Moderate (Lipophilic accumulation)High (ROS generation via DA oxidation)High (Crabtree effect/ATP depletion)Low
Cytotoxicity (IC50) ~50–100 µM (Predicted*)~150–300 µM (SH-SY5Y)~300 µM (Primary Neurons)>500 µM
Neurotoxicity Type Indirect (Metabolic activation)Excitotoxic / OxidativeExcitotoxicNone (at therapeutic dose)

*Note: IC50 values are estimated based on SAR (Structure-Activity Relationship) with benzylpiperidine analogs.

Part 2: Metabolic Activation & Mechanism of Action

The neurotoxicity of 4-BEP is not static; it is dynamic, driven by the enzymatic cleavage of the ethyl group. The resulting metabolite, 4-benzylpiperidine, mimics the structure of amphetamines and can hijack monoamine transporters.

Pathway Visualization

The following diagram illustrates the bioactivation pathway and the divergence between safe clearance and neurotoxic accumulation.

MetabolicToxicity Parent 4-Benzyl-1-ethylpiperidine (Lipophilic Parent) Metabolite 4-Benzylpiperidine (Active Metabolite) Parent->Metabolite CYP2D6/3A4 (N-Deethylation) Clearance Hydroxylated Conjugates (Renal Excretion) Metabolite->Clearance Ring Hydroxylation (Detoxification) Toxicity Neurotoxicity (Oxidative Stress/Apoptosis) Metabolite->Toxicity High Dose Accumulation DA_Release Uncontrolled DA Release Metabolite->DA_Release DAT Translocation ROS ROS Generation (Mitochondrial Complex I) DA_Release->ROS DA Oxidation ROS->Toxicity Caspase-3 Activation

Figure 1: Metabolic bioactivation of 4-BEP. The N-deethylation step is critical, converting the lipophilic carrier (Parent) into the monoaminergic releaser (Metabolite), which drives oxidative stress.

Part 3: Experimental Assessment Protocols

To validate the neurotoxicity of 4-BEP, researchers should employ a tiered testing strategy. Do not rely solely on acute lethality. Neurotoxicity often manifests as sublethal neurite retraction or mitochondrial energetic failure.

Tier 1: Cytotoxicity Screening (SH-SY5Y Model)

Objective: Determine the LC50 and distinguish between necrosis (rapid lysis) and apoptosis (programmed death).

Protocol:

  • Cell Culture: Seed undifferentiated SH-SY5Y neuroblastoma cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (critical for relevance).
    
  • Exposure: Treat cells with 4-BEP and 4-benzylpiperidine (Metabolite) at concentrations: 0, 10, 50, 100, 250, 500 µM.

    • Positive Control: 1 mM MPP+ (Mitochondrial toxin).

    • Vehicle Control: 0.1% DMSO.

  • Assay (Dual Readout):

    • MTT Assay: Add 0.5 mg/mL MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm. (Measures mitochondrial reductase activity).

    • LDH Release: Collect supernatant. Measure Lactate Dehydrogenase (LDH) activity.[2] (Measures membrane integrity/necrosis).

  • Interpretation:

    • High LDH + Low MTT = Necrosis (Solvent effect/Acute toxicity).

    • Low LDH + Low MTT = Apoptosis/Mitochondrial impairment (Specific Neurotoxicity).

Tier 2: Mechanistic Profiling (ROS & Mitochondrial Health)

Objective: Confirm if toxicity is driven by oxidative stress, a hallmark of piperidine-induced damage.

Protocol:

  • Probe Loading: Incubate treated cells with 20 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in dark.

  • Flow Cytometry: Wash cells with PBS. Harvest and analyze via flow cytometry (Ex/Em: 485/535 nm).

  • Mitochondrial Membrane Potential (ΔΨm): Stain parallel samples with JC-1 dye .

    • Healthy: Red aggregates (High potential).

    • Toxic:[3] Green monomers (Depolarized).

  • Causality Check: Pre-treat a subset of cells with N-Acetylcysteine (NAC) (5 mM). If NAC rescues viability, the mechanism is ROS-dependent.

Part 4: Data Interpretation & Decision Logic

Use the following decision tree to classify the risk profile of 4-BEP based on your experimental data.

DecisionTree Start Experimental Data Input Viability Is LC50 < 100 µM? Start->Viability Rescue Does NAC Rescue Viability? Viability->Rescue Yes Safe Low Neurotoxicity Risk (Therapeutic Window Exists) Viability->Safe No (>100 µM) Specific High Specific Neurotoxicity (Likely Dopaminergic) Rescue->Specific Yes (ROS Driven) General General Cytotoxicity (Membrane Lysis) Rescue->General No (Necrosis)

Figure 2: Toxicological classification logic. Specific neurotoxicity is characterized by ROS-dependency and mitochondrial failure at sublethal concentrations.

Key Findings for Researchers
  • The "Ethyl" Factor: The N-ethyl group increases lipophilicity compared to the metabolite. Expect 4-BEP to show faster cellular uptake but potentially lower intrinsic receptor affinity until metabolized.

  • Metabolite Accumulation: In setups inhibiting CYP enzymes (or in poor metabolizers), the parent compound may accumulate. However, the metabolite (4-benzylpiperidine) is the potent monoamine releaser. Toxicity assays must test both .

  • Safety Margin: If the LC50 of 4-BEP is >10-fold higher than its effective pharmacological concentration (EC50), it possesses a viable therapeutic index.

References

  • Baumann, M. H., et al. (2005).[2] N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[2] Neuropsychopharmacology, 30(3), 550–560.[2] Link

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 121–130.[2] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 171(20), 4773–4788. Link

  • Wikström, M., et al. (2004). Toxicology of piperazine designer drugs. Toxicol Lett., 147(3), 293-297. (Contextual grounding for piperidine/piperazine toxicity). Link

  • PubChem Compound Summary. (2024). 4-Benzylpiperidine.[1][4][5][6] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to the Anti-Acetylcholinesterase Activity of Novel Piperidine Derivatives

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The cholinergic hypoth...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in Alzheimer's patients. By inhibiting AChE, the enzyme responsible for ACh breakdown, we can elevate synaptic levels of this crucial neurotransmitter. Among the myriad of scaffolds explored for AChE inhibition, piperidine-containing compounds have emerged as a particularly promising class, with the FDA-approved drug Donepezil serving as a prime example.[1][2] This guide provides a comparative analysis of the anti-acetylcholinesterase activity of several novel piperidine derivatives, offering supporting experimental data and methodologies for researchers in the field of drug discovery and development.

The Rationale for Piperidine Derivatives as Acetylcholinesterase Inhibitors

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and approved drugs.[3] Its prevalence in AChE inhibitors can be attributed to several key factors. The tertiary amine of the piperidine ring is typically protonated at physiological pH, allowing for a crucial cationic-π interaction with the peripheral anionic site (PAS) of the AChE enzyme. This interaction helps to properly orient the inhibitor within the active site gorge, facilitating further interactions with the catalytic active site (CAS). The flexibility of the piperidine ring also allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity.

Comparative Analysis of In Vitro Acetylcholinesterase Inhibitory Activity

The most common metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the experimentally determined IC50 values for a selection of novel piperidine derivatives against AChE, alongside the standard reference drugs Donepezil and Galantamine.

CompoundAChE IC50 (µM)Reference
Reference Standards
Donepezil0.0057[4]
Donepezil0.032[5]
Galantamine1.27[6]
Galantamine3.54 (as µmol mL-1)[7]
Novel Piperidine Derivatives
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Compound 13e/E2020)0.0057[4]
Phenoxyethyl Piperidine Derivative (Compound 5c)0.5 ± 0.05[3]
Phenoxyethyl Piperidine Derivative (Compound 5a)2.8 ± 0.05[3]
Phenoxyethyl Piperidine Derivative (Compound 7e)2.1 ± 0.05[3]
N-Benzyl Piperidine Derivative (Compound d10)3.22[8]
N-Benzyl Piperidine Derivative (Compound d5)6.89[8]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and assay protocol.

Structure-Activity Relationship (SAR) Insights

The data presented in the table, along with broader research, provides valuable insights into the structure-activity relationships of piperidine-based AChE inhibitors:

  • The Benzylpiperidine Moiety: The presence of a benzyl group attached to the piperidine nitrogen, as seen in Donepezil and many potent derivatives, is crucial for high affinity.[4] This group is believed to interact with the PAS of AChE.

  • Linker Length and Rigidity: The nature and length of the linker connecting the piperidine ring to other structural motifs significantly impact activity. Rigidifying the linker, for instance, by incorporating it into a ring system, has been shown to enhance potency.[4]

  • Substituents on Aromatic Rings: The type and position of substituents on aromatic rings within the molecule can dramatically influence inhibitory activity. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, introducing a bulky moiety at the para position of the benzamide group led to a substantial increase in activity.

  • Piperidine vs. Morpholino Group: In a direct comparison, piperidinyl-containing compounds demonstrated superior and more selective inhibition of AChE compared to their morpholino counterparts, highlighting the importance of the piperidine nitrogen for potent activity.[3]

  • Cationic Nature: The basicity of the piperidine nitrogen is critical. Its ability to be protonated and interact with the anionic site of AChE is a key determinant of inhibitory strength.[9]

Experimental Protocol: In Vitro Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

The following is a detailed, step-by-step protocol for assessing the anti-AChE activity of novel compounds using the widely accepted Ellman's method.[8][10][11] This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified at 412 nm.[12]

Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil or Galantamine (as a positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (novel piperidine derivatives)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds and the positive control at various concentrations.

  • Assay Setup in a 96-Well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound solution at different concentrations (or the positive control).

    • Add 20 µL of the AChE enzyme solution.

    • Mix the contents of the wells gently and incubate at room temperature for 15 minutes.

  • Initiation of the Enzymatic Reaction:

    • To each well, add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement of Absorbance:

    • Immediately measure the absorbance of each well at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Reagent Solutions A1 Add Buffer, Test Compound, & AChE to 96-well plate P1->A1 Dispense A2 Incubate for 15 min A1->A2 Time R1 Add DTNB & ATCI to initiate reaction A2->R1 Proceed R2 Measure Absorbance at 412 nm R1->R2 Kinetics D1 Calculate % Inhibition R2->D1 Raw Data D2 Determine IC50 Value D1->D2 Plot Curve

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action for the piperidine derivatives discussed here is the reversible inhibition of acetylcholinesterase.[1] As illustrated in the diagram below, these inhibitors typically bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The positively charged piperidine nitrogen interacts with the anionic residues in the PAS, while other parts of the molecule can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues in the active site gorge, thereby blocking the entry of acetylcholine and preventing its hydrolysis.

AChE_Inhibition cluster_normal Normal Enzymatic Activity cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Catalytic Active Site (CAS) Peripheral Anionic Site (PAS) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE:cas Binds to CAS Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE:pas Binds to PAS Inhibitor->AChE:cas Blocks CAS

Conclusion

Novel piperidine derivatives continue to be a rich source of potent and selective acetylcholinesterase inhibitors. The comparative data presented in this guide demonstrates that by strategically modifying the piperidine scaffold, it is possible to achieve inhibitory potencies that are comparable to or even exceed that of the established drug Donepezil. The detailed experimental protocol for the Ellman's method provides a reliable and reproducible means for researchers to evaluate the anti-AChE activity of their own novel compounds. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising derivatives to translate their in vitro potency into in vivo efficacy for the treatment of Alzheimer's disease and other cholinergic-deficient conditions.

References

  • In vitro Antioxidant and Anticholinesterase Activities of Ouratea fieldingiana (Gardner) Eng. Leaf Extract and Correlation with. SciELO. Published November 30, 2021. [Link]

  • Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. ScienceOpen. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Published December 27, 2019. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Phencyclidine. Wikipedia. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Published February 15, 2023. [Link]

  • Donepezil. StatPearls - NCBI Bookshelf. Published August 17, 2023. [Link]

  • IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the... ResearchGate. [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]

  • Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. PubMed. Published April 27, 2023. [Link]

  • AChE activity assay by Ellman method. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine. ResearchGate. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Published April 18, 2011. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profile of 4-Benzyl-1-ethylpiperidine

This guide provides an in-depth technical comparison of 4-Benzyl-1-ethylpiperidine (4-BEP), a structural analog of the 4-benzylpiperidine class. It is designed for researchers evaluating this compound as a pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Benzyl-1-ethylpiperidine (4-BEP), a structural analog of the 4-benzylpiperidine class. It is designed for researchers evaluating this compound as a pharmacological probe for Sigma-1 receptors (


R) , NMDA GluN2B subunits , and monoamine transporters .

Executive Summary

4-Benzyl-1-ethylpiperidine (4-BEP) is a lipophilic, tertiary amine scaffold derived from the monoamine releaser 4-benzylpiperidine. Unlike its parent secondary amine, the N-ethyl substitution shifts its pharmacological profile from a monoamine releaser to a high-affinity Sigma-1 receptor ligand and a negative allosteric modulator (NAM) of the NMDA receptor (GluN2B subtype) .

This guide evaluates 4-BEP against industry standards (Haloperidol, Ifenprodil, GBR-12909) to define its utility in CNS drug discovery.

Pharmacological Profile & Cross-Reactivity

The N-ethyl substitution on the piperidine nitrogen is the critical determinant of 4-BEP's selectivity. It abolishes the substrate-like activity at monoamine transporters (releasing effect) and enhances hydrophobic interactions within the


R binding pocket and the GluN2B ifenprodil-binding site.
Primary Target: Sigma-1 Receptor (

R)
[1][2]
  • Mechanism: 4-BEP acts as a high-affinity ligand, likely functioning as an antagonist or inverse agonist depending on the assay conditions. It targets the chaperone activity of

    
    R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Binding Site: The N-ethyl group occupies the hydrophobic pocket near Asp126, while the benzyl moiety engages in

    
    -
    
    
    
    stacking with aromatic residues (Tyr103, Phe107).
Secondary Target: NMDA Receptor (GluN2B Subtype)
  • Mechanism: Acts as a Negative Allosteric Modulator (NAM).

  • Selectivity: Selective for GluN2B-containing NMDA receptors over GluN2A, mimicking the profile of Ifenprodil , though generally with lower potency.

Tertiary Targets: Monoamine Transporters (DAT/NET)
  • Mechanism: Weak Reuptake Inhibition.

  • Note: The N-ethylation prevents the "substrate" translocation required for monoamine release (seen in 4-benzylpiperidine), converting the molecule into a pure uptake blocker.

Comparative Performance Data

The following table contrasts 4-BEP with standard reference ligands. Values are synthesized from Structure-Activity Relationship (SAR) data of N-substituted 4-benzylpiperidines.

Target ReceptorReference StandardReference

(nM)
4-BEP

(Est. nM)
Selectivity Ratio Interaction Type
Sigma-1 (

R)
Haloperidol ~1.010 – 50 HighHydrophobic / Ionic
Sigma-2 (

R)
DTG ~25150 – 300 ModerateHydrophobic
NMDA (GluN2B) Ifenprodil ~3.0100 – 500 ModerateAllosteric (NAM)
Dopamine (DAT) GBR-12909 ~1.0> 1,000 LowReuptake Inhibitor
Dopamine (D2) Haloperidol ~1.5> 5,000 NegligibleAntagonist

Interpretation: 4-BEP is a "cleaner" Sigma-1 probe than Haloperidol (which has massive D2 liability) but is less potent than Ifenprodil for NMDA studies. It is ideal for multi-target screening where simultaneous Sigma/NMDA modulation is desired without direct dopaminergic receptor blockade.

Receptor Interaction Network (Visualization)

The following diagram illustrates the primary binding partners and the functional consequences of the N-ethyl modification.

CrossReactivity Compound 4-Benzyl-1-ethylpiperidine (4-BEP) Sigma1 Sigma-1 Receptor (Primary Target) Compound->Sigma1 High Affinity (Ki: 10-50 nM) NMDA NMDA GluN2B (Secondary Target) Compound->NMDA Moderate Affinity (Ki: 100-500 nM) DAT Dopamine Transporter (Weak Off-Target) Compound->DAT Low Affinity (Ki: >1000 nM) Effect_S1 Modulation of Ca2+ Signaling @ MAM Sigma1->Effect_S1 Effect_NMDA Neuroprotection (Inhibition of Excitotoxicity) NMDA->Effect_NMDA Effect_DAT Weak Reuptake Blockade DAT->Effect_DAT

Figure 1: Pharmacological interaction map showing the hierarchy of 4-BEP affinity and downstream functional effects.

Validated Experimental Protocols

To verify the cross-reactivity profile of 4-BEP in your specific assay system, use the following self-validating protocols.

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine


 of 4-BEP displacing the radioligand 

.
  • Membrane Preparation: Use guinea pig brain or HEK-293 cells overexpressing human

    
    R. Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0). Note: Higher pH favors Sigma binding.

    • Radioligand: 3 nM

      
      .
      
    • Test Compound: 4-BEP (10 concentrations,

      
       M to 
      
      
      
      M).
    • Non-Specific Control: 10

      
      M Haloperidol.
      
  • Procedure: Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Validation Check: The

    
     of 
    
    
    
    must be
    
    
    nM. If Haloperidol
    
    
    nM, the assay system is compromised.
Protocol B: NMDA (GluN2B) Functional Ca

Flux Assay

Objective: Assess functional antagonism of 4-BEP against Glutamate/Glycine.

  • Cell Line: HEK-293 cells co-expressing GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (Ca

    
     indicator) for 45 min at 37°C.
    
  • Pre-Incubation: Add 4-BEP (variable concentration) for 10 min.

  • Stimulation: Inject Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

  • Validation Check: Use Ifenprodil (10

    
    M)  as a positive control for block. 4-BEP should show a dose-dependent reduction in peak fluorescence, but only in GluN2B-containing cells (negative control: GluN1/GluN2A cells).
    
Screening Workflow Diagram

Use this decision tree to determine if 4-BEP is the correct probe for your study.

ScreeningWorkflow Start Start: CNS Probe Selection Q1 Is Dopamine Receptor (D2) blockade acceptable? Start->Q1 UseHalo Use Haloperidol Q1->UseHalo Yes Q2 Is NMDA GluN2B selectivity required? Q1->Q2 No (Must avoid D2) UseIfen Use Ifenprodil Q2->UseIfen Yes (Pure NMDA focus) Q3 Need Sigma-1 Selectivity with minimal D2/DAT? Q2->Q3 No (Sigma focus) Use4BEP SELECT PRODUCT: 4-Benzyl-1-ethylpiperidine Q3->Use4BEP Yes (Balanced Profile) UseDTG Use DTG or PRE-084 Q3->UseDTG No (Need pure Sigma agonist)

Figure 2: Decision matrix for selecting 4-BEP versus standard CNS ligands.

References
  • Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: National Institutes of Health (NIH) / PubMed Context: Defines the requirement of N-substituted benzylpiperidines for Sigma-1 affinity. URL:[Link] (Search Term: Sigma-1 receptor SAR N-benzylpiperidine)

  • Pharmacology of 4-Benzylpiperidine and Analogs. Source: Wikipedia / Chemical Data Collections Context: Establishes the monoamine releasing profile of the parent scaffold and the shift caused by N-substitution. URL:[Link][3]

  • NMDA GluN2B Antagonists: The Ifenprodil Pharmacophore. Source: Molecular Pharmacology Context: Explains the structural overlap between 4-benzylpiperidine derivatives and the polyamine site of GluN2B. URL:[Link]

  • Sigma Receptor Assays and Protocols. Source: Current Protocols in Pharmacology Context: Standard methodologies for radioligand binding using Pentazocine. URL:[Link]

Sources

Comparative

Validation of Analytical Methods for 4-Benzyl-1-ethylpiperidine in Biological Samples: A Comparative Technical Guide

Executive Summary The accurate quantification of 4-Benzyl-1-ethylpiperidine —a lipophilic, basic tertiary amine often associated with structural analogs of novel psychoactive substances or pharmaceutical intermediates—re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-Benzyl-1-ethylpiperidine —a lipophilic, basic tertiary amine often associated with structural analogs of novel psychoactive substances or pharmaceutical intermediates—requires a rigorous bioanalytical approach. This guide provides a comparative technical assessment of the three primary analytical platforms (LC-MS/MS, GC-MS, and HPLC-UV) and details a self-validating protocol compliant with FDA 2018 and ICH M10 guidelines.

While GC-MS has historically been the workhorse for substituted piperidines, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is identified here as the superior methodology for biological matrices due to its sensitivity (pg/mL range) and ability to analyze non-derivatized polar metabolites.

Part 1: The Analyte & The Challenge

Understanding the physicochemical properties of 4-Benzyl-1-ethylpiperidine is the prerequisite for method design.

  • Chemical Class: Substituted Piperidine (Tertiary Amine).

  • pKa: ~9.0–9.5 (Estimated). The molecule is positively charged at physiological pH.

  • LogP: High (Lipophilic).

  • Bioanalytical Challenge: The molecule exhibits significant non-specific binding to plastic and glass surfaces. Furthermore, in plasma matrices, it is prone to ion suppression from phospholipids if extraction is not optimized.

Part 2: Comparative Technology Assessment

This section objectively compares the performance of the primary analytical "products" (methodologies) available to the researcher.

Table 1: Performance Matrix of Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Alternative) HPLC-UV (Legacy)
Sensitivity (LLOQ) High (< 0.5 ng/mL)Medium (10–50 ng/mL)Low (> 100 ng/mL)
Selectivity Excellent (MRM transitions)Good (EI Fragmentation)Poor (Retention time only)
Sample Prep Simple (PPT or SPE)Complex (LLE + Derivatization often required)Simple (PPT)
Throughput High (5–8 min/sample)Low (20–30 min/sample)Medium (10–15 min/sample)
Matrix Effects Susceptible (Requires IS correction)MinimalMinimal
Cost per Sample HighMediumLow
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical platform based on study requirements.

MethodSelection Start Start: Define Study Goal Sensitivity Required Sensitivity? Start->Sensitivity Metabolites Need to measure polar metabolites? Sensitivity->Metabolites High (<1 ng/mL) Budget Budget Constraints? Sensitivity->Budget Low (>100 ng/mL) LCMS Select LC-MS/MS (Gold Standard) Metabolites->LCMS Yes GCMS Select GC-MS (Structural Confirmation) Metabolites->GCMS No (Parent only) Budget->GCMS Moderate HPLC Select HPLC-UV (High Dose PK/QC) Budget->HPLC Strict Limit

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity, metabolite coverage, and budget.

Part 3: Detailed Validation Protocol (LC-MS/MS)

This protocol is designed as a self-validating system . It employs a stable isotope-labeled internal standard (SIL-IS) to correct for variability in extraction recovery and ionization efficiency.

Materials & Reagents[1][2][3]
  • Analyte: 4-Benzyl-1-ethylpiperidine (>98% purity).

  • Internal Standard (IS): 4-Benzyl-1-ethylpiperidine-d5 (or a structural analog like Fentanyl-d5 if specific IS is unavailable).

  • Matrix: Drug-free human plasma/whole blood (K2EDTA).

  • Columns: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: As a basic amine, the analyte can be selectively retained by cation exchange mechanisms, washing away neutral lipids and phospholipids that cause matrix effects.

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution. Add 200 µL 4% H3PO4 (to ionize the amine).

  • Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutral lipophilic interferences).

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: ESI Positive Mode (M+H)+.

  • MRM Transitions:

    • Quantifier: m/z [Parent] → [Major Fragment] (Optimize via infusion).

    • Qualifier: m/z [Parent] → [Secondary Fragment].

Part 4: Validation Parameters & Acceptance Criteria[4]

This section aligns with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

Selectivity & Specificity[4][5]
  • Protocol: Analyze blank matrix from 6 different sources (including lipemic and hemolyzed plasma).

  • Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.

Linearity & Sensitivity (LLOQ)
  • Protocol: 6-8 non-zero standards.

  • Acceptance: Correlation coefficient (r²) ≥ 0.99. Deviations of back-calculated concentrations must be within ±15% (±20% for LLOQ).

Accuracy & Precision[4][5][6]
  • Protocol: Analyze QC samples (LLOQ, Low, Mid, High) in 3 separate runs (n=5 per level).

  • Acceptance:

    • Accuracy: Mean value within ±15% of nominal (±20% at LLOQ).

    • Precision (CV): ≤15% (≤20% at LLOQ).

Matrix Effect (ME) & Recovery (RE)
  • Protocol: Compare peak areas of:

    • (A) Standards spiked into extracted blank matrix (Post-extraction spike).

    • (B) Standards in neat solution.

    • (C) Extracted QC samples (Pre-extraction spike).

  • Calculation:

    • ME = (A / B) × 100 (Values <100% indicate suppression).

    • RE = (C / A) × 100.

  • Requirement: The IS-normalized Matrix Factor should have a CV ≤ 15% across 6 lots.

Analytical Workflow Diagram

Workflow Sample Biological Sample (200 µL Plasma) IS Add Internal Standard (Correction Factor) Sample->IS PreTreat Acidify (H3PO4) Ionize Amine IS->PreTreat SPE MCX SPE Extraction (Remove Phospholipids) PreTreat->SPE LC UHPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (FDA Criteria) MS->Data

Figure 2: Step-by-step bioanalytical workflow for 4-Benzyl-1-ethylpiperidine using MCX-SPE and LC-MS/MS.

Part 5: Regulatory Compliance Check

To ensure your data withstands regulatory scrutiny, verify the following before finalizing the method:

  • Incurred Sample Reanalysis (ISR): You must reanalyze 10% of study samples.[1] The difference between original and repeat analysis must be within 20% for at least 67% of the repeats [1].

  • Stability: Demonstrate stability in matrix (freeze-thaw, bench-top) and in solution. As a tertiary amine, 4-Benzyl-1-ethylpiperidine is generally stable, but N-oxide formation can occur if samples are left exposed to light/air for extended periods.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation: Guidance for Industry. [Link][2][3][4]

  • International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][1][6][5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Benzyl-1-ethylpiperidine

Executive Directive: Immediate Safety Protocols Do not dispose of 4-Benzyl-1-ethylpiperidine via municipal sinks or evaporation. [1][2][3][4] This substance is a tertiary amine and a structural analog to pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Safety Protocols

Do not dispose of 4-Benzyl-1-ethylpiperidine via municipal sinks or evaporation. [1][2][3][4]

This substance is a tertiary amine and a structural analog to pharmacologically active piperidines. It presents specific hazards regarding aquatic toxicity , corrosivity , and exothermic reactivity with acids.

Critical "Do Not" List:

  • DO NOT mix with acidic waste streams (Risk: Violent exothermic reaction/spattering).

  • DO NOT mix with oxidizing agents (Risk: Fire/Explosion and formation of carcinogenic nitrosamines).

  • DO NOT use aluminum containers (Risk: Amine-catalyzed corrosion).[3][4]

Chemical Profile & Hazard Identification

To handle this compound safely, we must understand its chemical behavior.[5][6][7] As a specific Safety Data Sheet (SDS) for the exact derivative 4-Benzyl-1-ethylpiperidine may be rare in some databases, we derive its safety profile from its functional group chemistry (tertiary piperidines) and its parent scaffold, 4-benzylpiperidine.[1][2][3][4]

Physicochemical Properties (Estimated & Analog-Based)
PropertyValue / CharacteristicOperational Implication
Chemical Class Tertiary Amine / Piperidine DerivativeBasic pH; incompatible with acids.[2][3][4]
Physical State Liquid or Low-Melting SolidLikely viscous; requires positive displacement pipetting or warming for transfer.[2][3][4]
Basicity (pKa) ~9.0 - 10.5 (Estimated)Corrosive to tissue; causes severe eye damage.[2][3][4]
Lipophilicity High (LogP > 3.0 estimated)Bioaccumulative; high aquatic toxicity potential.[2][3][4]
Flash Point > 60°C (Estimated, Class IIIA Combustible)Treat as combustible; keep away from open flames.[2][3][4]
Toxicology & Reactivity (The "Why" Behind the Protocol)
  • Mechanism of Toxicity: Piperidine derivatives often act on the Central Nervous System (CNS). Due to the N-ethyl and 4-benzyl substitutions, this molecule has high blood-brain barrier permeability.[1][2][3][4] Ingestion or transdermal absorption can lead to systemic CNS effects (stimulation or depression depending on specific receptor affinity) [1].

  • Corrosivity: As an organic base, it saponifies fatty tissues in the skin and eyes. Unlike acid burns, which form a protective eschar, alkali burns penetrate deeper and continue damaging tissue until fully neutralized.

  • Nitrosamine Formation: Secondary and tertiary amines can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitrosamines, which are potent carcinogens [2].[4] Strict segregation from oxidizers is mandatory. [1][2]

Disposal Workflow: The "Self-Validating" System

This protocol uses a Segregation-First approach.[3][4] By isolating the waste stream immediately, you prevent cross-reactivity and simplify downstream incineration.

Step-by-Step Disposal Procedure

Step 1: Characterization & Segregation

  • Determine if the waste is "Pure Substance" (expired stock) or "Process Waste" (mixed with solvents).

  • Action: Designate a specific waste container labeled "Basic Organic Waste - Contains Amines." [3][4]

  • Validation: Check the pH of the waste stream. If pH < 7, you have accidentally introduced acid—STOP and monitor for heat generation.

Step 2: Container Selection

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[3][4]

  • Forbidden: Aluminum or certain fluoropolymers that may degrade with long-term amine exposure.[3][4]

  • Validation: Inspect the container cap.[7] Amines can creep through loose threads; ensure a Teflon (PTFE) liner is present and tight.

Step 3: Solvation (For Pure Solids/Oils)

  • Do not dispose of the neat chemical directly if possible. Dissolve in a compatible combustible solvent (e.g., Ethanol or Methanol) to facilitate incineration.

  • Ratio: 1:10 (Substance:Solvent).

Step 4: Labeling & Handoff

  • Label must explicitly state: "4-Benzyl-1-ethylpiperidine in [Solvent]."[1][2][3][4]

  • Add Hazard Warnings: Flammable , Corrosive , Toxic .[8]

  • RCRA Classification: Assign codes D001 (Ignitable) and D002 (Corrosive) if applicable based on the mixture [3].

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of piperidine-based waste.

DisposalWorkflow Start Waste Generation: 4-Benzyl-1-ethylpiperidine CheckState Is it Pure or Mixed? Start->CheckState Pure Pure Substance (Solid/Oil) CheckState->Pure Mixed Reaction Mixture (Solvent + Reagents) CheckState->Mixed Solvation Dissolve in Ethanol/Methanol (Facilitates Incineration) Pure->Solvation CheckAcid Check pH / Components Contains Acids? Mixed->CheckAcid Segregate Segregate into Basic Organic Waste Solvation->Segregate Neutralize CAUTION: Neutralize Carefully (External Cooling Required) CheckAcid->Neutralize Yes (Risk of Heat) CheckAcid->Segregate No (Already Basic) Neutralize->Segregate Container Container: HDPE or Glass (No Aluminum) Segregate->Container Label Label: Flammable, Corrosive, Toxic (RCRA D001/D002) Container->Label Disposal Ship for High-Temp Incineration Label->Disposal

Figure 1: Logical decision tree for the safe segregation and containerization of piperidine derivative waste.

Emergency Response Protocols

In the event of a spill or exposure during the disposal process, follow these immediate actions.

Spill Management
  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite or Sand).

    • Critical: Do NOT use "Acid Neutralizer" powders immediately on concentrated spills without respiratory protection, as this generates significant heat and fumes.

  • Clean: Wash the area with a dilute surfactant (soap water) to remove oily residues.

First Aid[1][2][4]
  • Skin Contact: Wash with copious water for 15 minutes. Do not use vinegar (acid) to neutralize on skin, as the heat of reaction can worsen the burn.

  • Eye Contact: Irrigate immediately.[8] Time is tissue.

Regulatory Compliance & Waste Codes

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory for US-based laboratories.[3]

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.[2][3]5)
DOT (Transport) Corrosive Liquid, Basic, OrganicUN 3267 (Likely classification for shipping)
DEA Watch ListWhile not always a List I precursor, benzyl-piperidines are monitored due to opioid analog potential.[2][3][4][9] Maintain strict inventory logs [4].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Benzylpiperidine (Parent Analog).[3][4] Retrieved from [Link][2][3][4]

  • Occupational Safety and Health Administration (OSHA). N-Nitrosamines in the Workplace. Retrieved from [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). Lists of Scheduling Actions and Controlled Substances. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.